NUC-7738
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H29N6O7P |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m1/s1 |
InChI-Schlüssel |
UDLWWGQHMQIYCV-NEAGHZCBSA-N |
Isomerische SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@H]2C[C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
NUC-7738: A ProTide Derivative of Cordycepin Engineered to Overcome Cancer Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NUC-7738 is a novel anti-cancer agent developed to overcome the inherent limitations of its parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog with potent anti-tumor properties.[1][2] Cordycepin's clinical utility has been hampered by its rapid degradation in the bloodstream, poor cellular uptake, and reliance on intracellular activation pathways that can be downregulated in cancer cells.[2] this compound, a ProTide derivative of cordycepin, is engineered to bypass these resistance mechanisms, leading to significantly enhanced potency and a promising clinical profile.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy data, detailed experimental protocols, and a summary of its clinical development.
Introduction: The Promise and Peril of Cordycepin
Cordycepin, isolated from the fungus Cordyceps sinensis, has long been recognized for its therapeutic potential in traditional medicine and modern research.[1][2] Its anti-cancer effects are primarily attributed to its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which can inhibit RNA synthesis and induce apoptosis.[3] However, the clinical translation of cordycepin has been largely unsuccessful due to several key challenges:
-
Rapid Degradation: Cordycepin is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream, resulting in a very short half-life.[2]
-
Inefficient Cellular Uptake: Cordycepin relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cancer cells, and the expression of this transporter can be low in some tumors.[2]
-
Dependence on Intracellular Activation: Once inside the cell, cordycepin must be phosphorylated by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Cancer cells can develop resistance by downregulating ADK activity.[2]
This compound: The ProTide Solution
To address the limitations of cordycepin, this compound was developed using the ProTide (Pro-drug nucleotide) technology.[1] This innovative approach involves attaching a phosphoramidate moiety to the 5' position of the nucleoside analog.[1][3] This chemical modification protects the molecule from degradation and facilitates its entry into cells, where it is then efficiently converted to the active metabolite.
The key advantages of the ProTide approach for this compound include:
-
Resistance to ADA Degradation: The phosphoramidate cap shields this compound from deamination by ADA, increasing its stability in plasma.
-
Bypassing Nucleoside Transporters: The ProTide design allows this compound to enter cells independently of hENT1, overcoming resistance due to low transporter expression.[4]
-
Circumventing Reliance on Adenosine Kinase: this compound is pre-phosphorylated, bypassing the need for the initial and often rate-limiting phosphorylation step by ADK.[4]
Mechanism of Action
Once inside the cancer cell, this compound is activated by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate moiety to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][5] This is then subsequently phosphorylated to the active cytotoxic agent, 3'-dATP.[3] The accumulation of intracellular 3'-dATP leads to cancer cell death through multiple mechanisms, including the induction of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.[1][4]
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated significantly greater potency than cordycepin across a range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cordycepin (3'-dA) IC50 (µM) | Fold Difference | Reference |
| HAP1 | Leukemia | ~0.1 | ~10 | ~100x | [1] |
| AGS | Gastric | ~1 | >100 | >100x | [1] |
| MKN45 | Gastric | ~1 | >100 | >100x | [1] |
| A498 | Renal | ~5 | >100 | >20x | [1] |
| 786-O | Renal | ~2 | >100 | >50x | [1] |
| A375 | Melanoma | ~0.5 | ~20 | ~40x | [1] |
| OVCAR-3 | Ovarian | ~1 | >100 | >100x | [1] |
| Z138 | Mantle Cell Lymphoma | Not Reported | 12.15 | Not Applicable | [3] |
| HEL92.1.7 | Erythroleukemia | Not Reported | 68.9 | Not Applicable | [3] |
| NB-4 | Leukemia | Not Reported | 73.2 | Not Applicable | [6][7] |
| U937 | Leukemia | Not Reported | 90.4 | Not Applicable | [6][7] |
| HT29 | Colon | Not Reported | 92.05 | Not Applicable | [6][8] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies have demonstrated the favorable properties of this compound. In a preclinical toxicology study in beagle dogs, plasma concentrations of this compound and its metabolites were determined using a validated LC-MS/MS method.[1] In the NuTide:701 clinical trial, high intracellular levels of the active metabolite, 3'-dATP, were detected in patient tumor samples shortly after infusion and were sustained for at least 48 hours.[1]
| Parameter | Value | Species/Population | Study | Reference |
| Preclinical | ||||
| Analysis Method | LC-MS/MS | Beagle Dog | Toxicology Study | [1] |
| Clinical | ||||
| Intracellular 3'-dATP | High levels detected 0.25h post-infusion, maintained for ≥48h | Patients with advanced solid tumors | NuTide:701 Phase I | [1] |
Clinical Trial Summary: NuTide:701
This compound is being evaluated in the NuTide:701 clinical trial, a Phase 1/2 study in patients with advanced solid tumors.[4]
| Trial ID | Phase | Patient Population | Treatment Regimen | Key Findings | Reference |
| NCT03829254 (NuTide:701) | Phase 1/2 | Patients with advanced solid tumors or lymphoma, including those resistant to conventional treatment. | This compound monotherapy and in combination with pembrolizumab. | Favorable safety profile. Encouraging signs of anti-cancer activity, including tumor reductions and prolonged stable disease. In combination with pembrolizumab, a disease control rate of 75% was observed in 12 patients with metastatic melanoma refractory to or relapsed on prior PD-1 inhibitor therapy, with two patients achieving partial responses. | [1][3][9] |
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cordycepin in cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound and cordycepin stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and cordycepin in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[6]
Western Blot for Cleaved PARP
Objective: To detect the induction of apoptosis by this compound through the analysis of PARP cleavage.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescence substrate and visualize the bands corresponding to full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) using an imaging system.[1][10][11]
LC-MS/MS for this compound and Metabolites
Objective: To quantify the levels of this compound, cordycepin, and 3'-dATP in plasma or cell lysates.
Materials:
-
Plasma samples or cell lysates
-
Internal standards (e.g., stable isotope-labeled analogs)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium acetate
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column
Protocol:
-
Sample Preparation:
-
For plasma: Perform protein precipitation by adding ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the proteins.
-
For cell lysates: Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water). Add the internal standard, vortex, and centrifuge.
-
-
LC Separation:
-
MS/MS Detection:
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytes.
-
Determine the concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[2]
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound versus cordycepin.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a significant advancement in the development of cordycepin-based cancer therapeutics. By utilizing ProTide technology, this compound effectively overcomes the key resistance mechanisms that have limited the clinical application of its parent compound. The enhanced potency, favorable pharmacokinetic profile, and encouraging preliminary clinical data suggest that this compound has the potential to be a valuable new treatment option for patients with advanced cancers. Further clinical investigation in the ongoing NuTide:701 trial and future studies will be crucial in defining the role of this compound in the oncology treatment landscape.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nucana.com [nucana.com]
- 4. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS [pubs.sciepub.com]
- 14. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Activation of NUC-7738 to its Active Moiety, 3'-dATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (cordycepin), a nucleoside analogue with known anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been hampered by its rapid in vivo degradation and dependence on specific cellular uptake and activation pathways. This compound is designed to bypass these limitations by facilitating efficient intracellular delivery and subsequent conversion to the active cytotoxic agent, 3'-deoxyadenosine triphosphate (3'-dATP). This technical guide provides an in-depth overview of the intracellular activation pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Introduction: Overcoming the Limitations of 3'-Deoxyadenosine
3'-deoxyadenosine (3'-dA), a naturally occurring adenosine analogue, exhibits potent anti-cancer activity in vitro.[1][2] However, its therapeutic potential has been limited by several factors:
-
Rapid Degradation: 3'-dA is quickly deaminated in the bloodstream by adenosine deaminase (ADA) to an inactive form.[3][4]
-
Dependence on Cellular Transporters: Efficient uptake into cancer cells relies on the presence of human equilibrative nucleoside transporter 1 (hENT1).[4]
-
Requirement for Enzymatic Activation: Intracellular conversion to its active triphosphate form is dependent on adenosine kinase (AK).[4]
This compound was developed using ProTide technology to circumvent these resistance mechanisms. The ProTide approach masks the first phosphate group of the nucleoside monophosphate with a phosphoramidate moiety, rendering the molecule more lipophilic and resistant to extracellular degradation. This allows for passive diffusion across the cell membrane and circumvents the need for nucleoside transporters.
The Intracellular Activation Pathway of this compound
Once inside the cell, this compound undergoes a two-step enzymatic conversion to release the active triphosphate, 3'-dATP.
Step 1: Cleavage by Histidine Triad Nucleotide-Binding Protein 1 (HINT1)
The initial and critical step in the intracellular activation of this compound is the cleavage of the phosphoramidate bond. This reaction is catalyzed by the ubiquitously expressed intracellular phosphoramidase, Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1][3] HINT1 hydrolyzes the phosphoramidate moiety to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1] This enzymatic step is crucial as it bypasses the need for adenosine kinase, a common mechanism of resistance to nucleoside analogues.
Step 2: Sequential Phosphorylation to 3'-dATP
Following the HINT1-mediated release of 3'-dAMP, the monophosphate is further phosphorylated by intracellular kinases. This sequential phosphorylation cascade involves the conversion of 3'-dAMP to 3'-deoxyadenosine diphosphate (3'-dADP) and subsequently to the active cytotoxic agent, 3'-deoxyadenosine triphosphate (3'-dATP).[4]
Figure 1: Intracellular activation pathway of this compound to 3'-dATP.
Quantitative Analysis of this compound Activation
The efficiency of this compound's intracellular conversion to 3'-dATP is significantly greater than that of its parent compound, 3'-deoxyadenosine. This leads to higher intracellular concentrations of the active metabolite and enhanced cytotoxicity.
Intracellular Concentration of 3'-dATP
Studies have shown that treatment of cancer cells with this compound results in substantially higher intracellular levels of 3'-dATP compared to treatment with 3'-dA. For instance, in A375 melanoma cells treated with 10 µM this compound, the average intracellular concentration of 3'-dATP reached 80 pmoles/106 cells within 6 hours.
| Cell Line | Treatment | Intracellular 3'-dATP Concentration (pmol/10^6 cells) | Fold Increase vs. 3'-dA |
| HL-60 | 50 µM this compound (2h) | ~150 | ~56-fold |
| K562 | 50 µM this compound (2h) | ~75 | ~15-fold |
| CCRF-CEM | 50 µM this compound (2h) | ~25 | ~3-fold |
| RL | 50 µM this compound (2h) | ~100 | ~20-fold |
| Table 1: Intracellular concentrations of 3'-dATP in various leukemia cell lines after a 2-hour treatment with 50 µM of this compound or 3'-dA. Data extrapolated from published studies.[2] |
Cytotoxicity of this compound
The enhanced intracellular accumulation of 3'-dATP translates to greater cytotoxic potency of this compound across a range of cancer cell lines compared to 3'-dA.
| Cell Line | This compound IC50 (µM) | 3'-dA IC50 (µM) |
| HAP1 (Leukemia) | 18.8 | 137.8 |
| Tera-1 (Teratocarcinoma) | ~5 | >200 |
| AGS (Gastric) | ~25 | ~150 |
| A498 (Renal) | ~15 | ~100 |
| A375 (Melanoma) | ~10 | ~50 |
| OVCAR-3 (Ovarian) | ~20 | ~120 |
| Table 2: Comparison of IC50 values for this compound and 3'-deoxyadenosine (3'-dA) in various cancer cell lines.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the intracellular activation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
Figure 2: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Intracellular Metabolite Extraction and Analysis by HPLC-MS/MS
This protocol describes the extraction of intracellular metabolites from cancer cells treated with this compound and their subsequent quantification.
Figure 3: Workflow for intracellular metabolite extraction and analysis.
Materials:
-
Treated cancer cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 70% methanol
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Culture cancer cells to the desired confluency and treat with this compound for the specified time.
-
Harvest the cells and count them to allow for normalization of metabolite concentrations.
-
Wash the cell pellet with ice-cold PBS to remove any remaining extracellular drug.
-
Resuspend the cell pellet in ice-cold 70% methanol to quench metabolic activity and extract the intracellular metabolites.
-
Incubate on ice for 10-15 minutes with intermittent vortexing.
-
Centrifuge at high speed to pellet the cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify this compound, 3'-dAMP, 3'-dADP, and 3'-dATP.
Conclusion
This compound represents a significant advancement in the development of 3'-deoxyadenosine-based cancer therapeutics. Its ProTide design successfully overcomes the key limitations of the parent compound, leading to enhanced intracellular delivery and a more efficient conversion to the active cytotoxic agent, 3'-dATP. The intracellular activation, initiated by HINT1, bypasses critical resistance mechanisms. The resulting high intracellular concentrations of 3'-dATP lead to superior anti-cancer potency. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other ProTide-based therapies. Further research into the specific kinetics of HINT1-mediated cleavage of this compound and the development of standardized, validated analytical methods will continue to refine our understanding of this promising anti-cancer agent.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
NUC-7738: A ProTide Approach to Overcoming Drug Resistance in Oncology
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), focusing on its mechanism of action and its role in overcoming established drug resistance pathways. This document details the preclinical and clinical data supporting its development, outlines key experimental protocols, and visualizes the underlying biological processes.
Introduction: The Challenge of Nucleoside Analogue Resistance
Nucleoside analogues are a cornerstone of chemotherapy. However, their efficacy is often limited by multiple resistance mechanisms, including:
-
Poor cellular uptake: Many nucleoside analogues rely on specific transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in cancer cells.
-
Insufficient activation: These drugs require intracellular phosphorylation by kinases, like adenosine kinase (AK), to their active triphosphate form. Reduced kinase activity can therefore confer resistance.
-
Rapid degradation: Enzymes such as adenosine deaminase (ADA) can quickly metabolize and inactivate nucleoside analogues in the plasma, reducing their bioavailability.
3'-deoxyadenosine (3'-dA, or cordycepin), a naturally occurring adenosine analogue, has demonstrated potent in vitro anticancer activity, but its clinical development has been hindered by these very resistance mechanisms.[1][2][3]
This compound: Overcoming Resistance with ProTide Technology
This compound is a novel phosphoramidate ProTide of 3'-deoxyadenosine.[1][4] The ProTide technology masks the nucleoside monophosphate with a protective phosphoramidate cap, which is designed to bypass the key resistance mechanisms that limit the efficacy of the parent compound.[1][3][5]
Key advantages of this compound include:
-
hENT1-independent cell entry: The ProTide modification allows this compound to diffuse passively into cancer cells, bypassing the need for nucleoside transporters.[2][6]
-
Bypassing the need for initial phosphorylation: Once inside the cell, this compound is cleaved by the intracellular enzyme histidine triad nucleotide-binding protein 1 (HINT1) to directly release the pre-activated monophosphate form (3'-dAMP).[1][4][5] This circumvents the reliance on adenosine kinase for the initial, rate-limiting phosphorylation step.[2][6]
-
Resistance to ADA degradation: The phosphoramidate moiety protects this compound from deamination by adenosine deaminase (ADA), leading to a longer plasma half-life and increased bioavailability compared to 3'-dA.[1][2]
The intracellular activation of this compound ultimately leads to high intracellular concentrations of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[2][6] 3'-dATP exerts its anticancer effects by inhibiting RNA polyadenylation and inducing apoptosis.[2]
Signaling Pathways and Mechanism of Action
The mechanism of action for 3'-deoxyadenosine and the ProTide approach of this compound are illustrated below.
Quantitative Data Summary
This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. 3'-deoxyadenosine
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Improvement |
| HAP1 | Chronic Myeloid Leukemia | ~0.1 | ~4.0 | ~40x |
| AGS | Gastric Adenocarcinoma | ~0.5 | >100 | >200x |
| CAKI-1 | Renal Cell Carcinoma | ~1.0 | >100 | >100x |
| A498 | Renal Cell Carcinoma | ~0.8 | >100 | >125x |
| Tera-1 | Testicular Embryonal Carcinoma | ~0.2 | ~20 | 100x |
| HeLa | Cervical Cancer | ~0.3 | >100 | >333x |
Data synthesized from multiple preclinical studies.[1][3][5]
Table 2: Pharmacokinetic Parameters from Phase I Clinical Trial (NuTide:701)
| Parameter | Value/Observation |
| Plasma PK Profile | Predictable, with a dose-proportional increase in Cmax and AUC.[6] |
| Intracellular 3'-dATP | High levels detected in Peripheral Blood Mononuclear Cells (PBMCs) 2 hours post-infusion.[6][7] |
| 3'-dATP Duration | Sustained for at least 24 hours post-infusion.[6][7] |
Synergy with Immunotherapy
Recent studies have explored the combination of this compound with PD-1 inhibitors. This compound has been shown to reduce both mRNA and protein levels of soluble PD-L1 (sPD-L1) and exosome-associated PD-L1 (Exo-PD-L1) in melanoma cell lines and in patients.[7][8] This suggests that this compound may act as an immune sensitizer, potentially reversing resistance to immune checkpoint inhibitors.[7]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Culture: Cancer cell lines (e.g., HAP1, AGS, CAKI-1) are cultured in their respective recommended media (e.g., Iscove's Modified Dulbecco's Medium, Ham's F-12 Medium).[1][5]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound or 3'-deoxyadenosine for a specified period (e.g., 48 or 72 hours).[1]
-
MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's instructions.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: IC50 values are calculated using a non-linear regression model from at least three biological replicates.[5]
Western Blot for Apoptosis Marker (Cleaved PARP)
-
Treatment: Cells are treated with this compound or 3'-dA for a specified time (e.g., 24 hours).[5]
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against cleaved PARP. A loading control antibody (e.g., GAPDH) is also used.[5]
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Clinical Trial Workflow (NuTide:701)
The first-in-human Phase I/II study (NuTide:701, NCT03829254) evaluates the safety, pharmacokinetics, and clinical activity of this compound.[1][3][9]
Conclusion
This compound represents a promising advancement in nucleoside analogue therapy. By utilizing ProTide technology, it effectively overcomes the canonical resistance mechanisms that have historically limited the clinical utility of 3'-deoxyadenosine. Its ability to bypass cellular transporters, evade enzymatic degradation, and circumvent the need for initial kinase activation results in potent, targeted delivery of the active anticancer metabolite, 3'-dATP.[1][2][3] Preclinical data show a dramatic increase in potency compared to the parent compound, and early clinical data from the NuTide:701 trial indicate a favorable safety profile and encouraging signs of anti-tumor activity in patients with advanced, treatment-refractory cancers.[6] Furthermore, its potential to modulate the tumor microenvironment and synergize with immune checkpoint inhibitors opens new avenues for combination therapies in resistant patient populations.[8] Continued clinical evaluation of this compound is warranted to fully define its role in the evolving landscape of cancer treatment.[1][4]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The ProTide NUC-7738: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, structural characterization, and mechanism of action of NUC-7738, a novel phosphoramidate prodrug (ProTide) of the anticancer nucleoside analogue 3'-deoxyadenosine (cordycepin). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction: Overcoming the Limitations of 3'-Deoxyadenosine
3'-deoxyadenosine (3'-dA), a naturally occurring adenosine analogue, has demonstrated potent anticancer activity in vitro.[1][2] However, its clinical development has been hindered by several factors:
-
Rapid Inactivation: 3'-dA is quickly deaminated in vivo by the enzyme adenosine deaminase (ADA) to the inactive metabolite, 3'-deoxyinosine.[3][4]
-
Poor Cellular Uptake: Efficient entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[3][4]
-
Reliance on Intracellular Activation: Its anticancer activity is contingent on its phosphorylation to 3'-deoxyadenosine triphosphate (3'-dATP) by intracellular kinases, starting with adenosine kinase (AK).[3][4]
To address these limitations, this compound was developed using ProTide technology.[1][2][5] This approach involves attaching a phosphoramidate moiety to the 5'-hydroxyl group of 3'-dA. This chemical modification protects the nucleoside analogue from premature degradation and facilitates its entry into tumor cells, where it is then efficiently converted to the active monophosphate form.[1][2]
Chemical Synthesis and Structure of this compound
This compound is chemically named 3′-deoxyadenosine 5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate.[1][2]
Synthesis of this compound
The synthesis of this compound is achieved through a protection-deprotection method, yielding the final product with high purity.[2] A general scheme for the chemical synthesis is presented below.[1][2]
Caption: Chemical synthesis workflow for this compound.
A preactivated or monophosphorylated version of 3'-dA was synthesized using ProTide chemistry.[2] This process generated several preactivated 3'-dA prodrugs, from which this compound was selected for further evaluation.[2] The synthesis was performed using a protection-deprotection method, resulting in an overall yield of 42% and a purity of over 99%.[2]
Structural Elucidation
The absolute configuration of the slow-eluting isomer of this compound (7a) was determined to be S at the phosphorus chiral center through single-crystal analysis of crystals obtained from ethyl acetate.[3]
Mechanism of Action
This compound is designed to bypass the resistance mechanisms that limit the efficacy of its parent compound, 3'-dA.[1][2]
Intracellular Activation of this compound
Once inside the cell, the phosphoramidate cap of this compound is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[1][2] This monophosphate is then further phosphorylated to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[2]
Caption: Intracellular activation pathway of this compound.
Overcoming 3'-Deoxyadenosine Resistance
This compound's ProTide structure allows it to circumvent the primary resistance mechanisms of 3'-dA.
Caption: Comparison of 3'-dA and this compound pathways.
Downstream Signaling Pathways
The active metabolite, 3'-dATP, exerts its anticancer effects through various mechanisms, including the induction of apoptosis and effects on the NF-κB pathway.[1][2][4] 3'-dATP is known to cause termination of RNA elongation and inhibit polyadenylate polymerase.[3][4] The disruption of RNA polyadenylation by this compound profoundly impacts gene expression in cancer cells.[6][7]
Caption: Key signaling pathways affected by this compound's active metabolite.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][8]
| Cell Line | Cancer Type | IC50 of this compound (μM) | IC50 of 3'-dA (μM) |
| HAP1 | Chronic Myelogenous Leukemia | ~1 | ~10 |
| AGS | Gastric Adenocarcinoma | Data not specified | Data not specified |
| CAKI-1 | Renal Cell Carcinoma | Data not specified | Data not specified |
| NCI-786 | Renal Cell Carcinoma | Data not specified | Data not specified |
| A498 | Renal Cell Carcinoma | Data not specified | Data not specified |
| UO-31 | Renal Cell Carcinoma | Data not specified | Data not specified |
| SK-MEL-28 | Melanoma | Data not specified | Data not specified |
| OVCAR-3 | Ovarian Adenocarcinoma | Data not specified | Data not specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | <30 | Data not specified |
| HL-60 | Acute Promyelocytic Leukemia | <30 | Data not specified |
| KG-1 | Acute Myelogenous Leukemia | <30 | Data not specified |
| MOLT-4 | Acute Lymphoblastic Leukemia | <30 | Data not specified |
| K562 | Chronic Myelogenous Leukemia | <30 | Data not specified |
| MV4-11 | Acute Myeloid Leukemia | <30 | Data not specified |
| THP-1 | Acute Monocytic Leukemia | <30 | Data not specified |
| HEL92.1.7 | Erythroleukemia | <30 | Data not specified |
| NCI-H929 | Multiple Myeloma | <30 | Data not specified |
| RPMI-8226 | Multiple Myeloma | <30 | Data not specified |
| Jurkat | Acute T-cell Leukemia | <30 | Data not specified |
| Z138 | Mantle Cell Lymphoma | <30 | Data not specified |
| RL | Non-Hodgkin's Lymphoma | <30 | Data not specified |
| HS445 | Hodgkin's Lymphoma | <30 | Data not specified |
| HepG2 | Hepatocellular Carcinoma | <30 | Data not specified |
| MCF-7 | Breast Adenocarcinoma | <30 | Data not specified |
| Bx-PC-3 | Pancreatic Adenocarcinoma | <30 | Data not specified |
| HT29 | Colorectal Adenocarcinoma | <30 | Data not specified |
| MIA PaCa-2 | Pancreatic Carcinoma | <30 | Data not specified |
| SW620 | Colorectal Adenocarcinoma | <30 | Data not specified |
Data for specific IC50 values were not available in the provided search results for all cell lines, but it is noted that this compound shows cytotoxic effects on leukemic stem cells and has LC50 values of <30 μM against a lineage of leukocytes.[3][4][8]
Preclinical Toxicology
In a 4-week study in beagle dogs, this compound was administered daily for 5 consecutive days followed by a 2-day treatment-free interval. Dosing groups received 5, 10, and 20 mg/kg/day.[1]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay was used to determine the IC50 values of this compound and 3'-dA.[3]
Caption: Workflow for the MTS cell viability assay.
Protocol:
-
Cancer cell lines were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound or 3'-dA.
-
After a 48 or 72-hour incubation period, MTS reagent was added to each well.[1][8]
-
Plates were incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance was measured at 490 nm using a plate reader.
-
IC50 values were determined using a nonlinear regression model.[1]
Western Blot Analysis
Western blotting was used to detect protein expression levels, such as cleaved PARP (a marker of apoptosis) and HINT1.[1][2]
Protocol:
-
Cells were treated with this compound or 3'-dA for 24 hours.[1]
-
Cells were lysed and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., cleaved PARP, HINT1, GAPDH as a loading control).[1]
-
The membrane was washed and incubated with a secondary antibody.
-
Protein bands were visualized using an appropriate detection system.
Apoptosis Assay (Guava Nexin Staining)
This assay was used to quantify early and late apoptotic and dead cells.[1]
Protocol:
-
Tera-1 cells were treated with this compound or 3'-dA for 24 hours.[1]
-
Cells were harvested and stained with the Guava Nexin kit, which contains Annexin V-PE and 7-AAD.
-
Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and dead cells.[1]
Pharmacokinetic (PK) Analysis
Concentrations of this compound and its metabolites in plasma were determined using a validated LC-MS/MS method.[1][2]
Protocol:
-
Plasma samples were collected at various time points after administration of this compound.
-
Proteins were precipitated from the plasma samples.
-
The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound, cordycepin (3'-dA), and 3'-deoxyinosine.[1][2]
HINT1 Knockout using CRISPR/Cas9
CRISPR/Cas9 technology was used to delete the HINT1 gene in HAP1 cells to validate its role in the activation of this compound.[2]
Protocol:
-
Guide RNAs targeting the HINT1 gene were designed and cloned into a CRISPR/Cas9 vector.
-
HAP1 cells were transfected with the vector.
-
Cells with successful HINT1 knockout were selected and expanded.
-
Deletion of HINT1 was confirmed by Western blot analysis using specific antibodies against HINT1.[2]
Conclusion
This compound represents a significant advancement in the development of nucleoside analogues for cancer therapy. By utilizing ProTide technology, this compound effectively overcomes the key resistance mechanisms that have limited the clinical utility of its parent compound, 3'-deoxyadenosine.[1][2] Its ability to bypass cellular uptake and activation dependencies, coupled with its resistance to enzymatic degradation, allows for the efficient delivery of the active anticancer metabolite, 3'-dATP, to tumor cells.[3][4] Preclinical and ongoing clinical studies continue to evaluate the safety and efficacy of this compound as a promising new agent in the treatment of various cancers.[1][3][6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 6. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
NUC-7738: A ProTide Approach to Overcoming Cordycepin Resistance in Oncology
An In-Depth Technical Guide on Early-Stage Research into its Anti-Tumor Properties
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NUC-7738 is a novel phosphoramidate prodrug (ProTide) of the naturally occurring nucleoside analogue 3'-deoxyadenosine (cordycepin).[1][2][3][4] Cordycepin itself has demonstrated potent anti-cancer activity in vitro, but its clinical development has been hindered by significant resistance mechanisms, including rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase (ADK) for activation.[1][3][4] The ProTide technology applied to create this compound is designed to bypass these limitations, enabling efficient delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), into tumor cells.[2][5] Early-stage research, including preclinical studies and a first-in-human Phase I/II clinical trial (NuTide:701), has shown that this compound is well-tolerated and exhibits encouraging anti-tumor activity, with a potency up to 40 times greater than its parent compound.[2][6] This document provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, quantitative in vitro efficacy, and the experimental protocols used in its evaluation.
Overcoming the Limitations of 3'-Deoxyadenosine (Cordycepin)
The therapeutic potential of 3'-deoxyadenosine (3'-dA) is limited by several key factors:[1][3][4]
-
Enzymatic Degradation: 3'-dA is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[1][2]
-
Cellular Transport: It relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells, which can be poorly expressed in some tumors.[1][7]
-
Activation Requirement: Intracellularly, 3'-dA requires phosphorylation by adenosine kinase (ADK) to its monophosphate form, a rate-limiting step for its conversion to the active triphosphate metabolite (3'-dATP).[1][2]
This compound is a ProTide designed to circumvent these resistance pathways. Its phosphoramidate moiety protects the nucleoside from ADA degradation and facilitates passive diffusion across the cell membrane, independent of hENT1 transporters.[7][8] Once inside the cell, the ProTide is cleaved by the intracellular phosphoramidase, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to directly release the pre-activated monophosphate form (3'-dAMP).[1][3][4][8] This bypasses the need for the initial, rate-limiting ADK phosphorylation step, leading to higher intracellular concentrations of the active metabolite, 3'-dATP.[7]
Core Anti-Tumor Mechanisms
The primary anti-cancer activity of this compound is driven by its active metabolite, 3'-dATP.[6] This molecule exerts pleiotropic effects within the cancer cell.
Disruption of RNA Polyadenylation
3'-dATP acts as a chain terminator during RNA synthesis. Its incorporation into messenger RNA (mRNA) transcripts prevents the addition of the poly(A) tail, a critical structure for mRNA stability, export, and translation.[1] This leads to mRNA degradation, inhibition of protein synthesis, and ultimately, cell death.[9]
Induction of Apoptosis
This compound has been shown to be a potent pro-apoptotic agent.[1][8] Studies have demonstrated an increase in cleaved Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis, in cancer cells treated with this compound.[8]
Modulation of the NF-κB Pathway
Evidence suggests that this compound attenuates the pro-survival NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][8] In vitro experiments showed that treatment with this compound led to a reduction of the p65 subunit of NF-κB in the nucleus of renal cancer cells.[3]
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated significantly greater cytotoxic activity compared to 3'-deoxyadenosine across a range of cancer cell lines.
Table 1: IC50 Values of this compound vs. 3'-Deoxyadenosine (3'-dA)
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
|---|---|---|---|---|
| HAP1 | Near-haploid | ~0.1 | ~4.0 | ~40x |
| AGS | Gastric | ~0.5 | >100 | >200x |
| MKN45 | Gastric | ~1.0 | >100 | >100x |
| 786-O | Renal | ~0.2 | ~50 | ~250x |
| A498 | Renal | ~0.3 | >100 | >333x |
| A375 | Melanoma | ~0.4 | ~75 | ~188x |
| SK-MEL-28 | Melanoma | ~0.5 | >100 | >200x |
| OVCAR-3 | Ovarian | ~0.2 | ~60 | ~300x |
| OVCAR-4 | Ovarian | ~0.3 | >100 | >333x |
Data synthesized from figures presented in Clinical Cancer Research (2021).[1][8]
Experimental Protocols
The following are summarized methodologies for key experiments used in the early-stage evaluation of this compound.
Cell Viability and IC50 Determination
This protocol is used to assess the concentration of a drug required to inhibit the growth of a cell population by 50%.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or the parent compound, 3'-deoxyadenosine.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The luminescence or absorbance is measured using a plate reader.
-
Analysis: The data is normalized to untreated controls, and IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model. At least three biological replicates are performed.[1]
Apoptosis Assay (Guava Nexin Method)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/dead cells.[8]
Methodology:
-
Treatment: Cells are treated with this compound or a control compound for a specified duration (e.g., 24 hours).[8]
-
Staining: Cells are harvested and stained with the Guava Nexin® Reagent, which contains Annexin V-PE (to detect phosphatidylserine on the surface of early apoptotic cells) and 7-AAD (a viability dye that enters late apoptotic and dead cells).[1]
-
Acquisition: Fluorescence staining is measured using a flow cytometer, such as the Guava easyCyte™ system.[1]
-
Analysis: The cell population is gated to quantify the percentage of viable (Annexin V- and 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/dead (Annexin V- and 7-AAD-positive) cells.
Western Blotting for Apoptosis and NF-κB Pathway Markers
This technique is used to detect specific proteins and assess pathway activation.
Methodology:
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.[1]
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein (e.g., 25 µg) are separated by size via SDS-PAGE.[1]
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, NF-κB p65, Lamin B1 for nuclear fraction, GAPDH for loading control).[1]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
Preclinical Toxicology in Beagle Dogs
These studies are performed to evaluate the safety profile of the drug candidate.
Methodology:
-
Dosing: Beagle dogs (typically 3 males and 3 females per group) are administered this compound intravenously at various dose levels (e.g., 5, 10, and 20 mg/kg/day) or a vehicle control.[1][8]
-
Treatment Schedule: Dosing is conducted for a set period, for instance, once daily for 5 consecutive days followed by a 2-day rest, repeated for 4 weeks.[1][8]
-
Monitoring & Endpoints: A comprehensive set of parameters are evaluated, including body weight, clinical observations, electrocardiography, hematology, clinical chemistry, organ weights, and histopathology.[1][8]
-
Toxicokinetics (TK): Plasma concentrations of this compound and its metabolites are measured at various time points using a validated LC-MS/MS method to assess absorption, distribution, metabolism, and excretion.[1][8]
Clinical Development and Future Directions
This compound is being evaluated in the NuTide:701 study, a Phase 1/2 clinical trial in patients with advanced solid tumors.[2][6] Early results have indicated a favorable safety profile and signs of anti-cancer activity, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with metastatic melanoma.[6][9] Recent data from patient-derived organoid models also suggest a synergistic effect between this compound and PD-1 inhibitors in renal cell carcinoma.[10] These promising early-stage findings support the continued clinical evaluation of this compound as a novel cancer therapeutic that effectively overcomes key resistance mechanisms that have historically limited nucleoside analogues.[4][8]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newatlas.com [newatlas.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 10. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
Pharmacological Profile of NUC-7738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel anticancer agent developed using ProTide technology, representing a significant advancement in nucleoside analogue therapeutics. It is a phosphoramidate transformation of 3'-deoxyadenosine (3'-dA), also known as cordycepin, a naturally occurring nucleoside analogue with potent in vitro anticancer activity.[1][2][3] The clinical utility of 3'-dA has been historically limited by several key resistance mechanisms, including its rapid degradation by the enzyme adenosine deaminase (ADA), poor cellular uptake, and dependence on adenosine kinase (ADK) for its initial phosphorylation to an active form.[3][4][5]
This compound is engineered to bypass these limitations.[2][3][5] The ProTide technology masks the nucleoside monophosphate with a phosphoramidate moiety, rendering it resistant to degradation and facilitating its entry into cancer cells.[1][4][5] Once inside the cell, the protective cap is cleaved by the intracellular phosphoramidase, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the pre-activated monophosphate form, 3'-dAMP.[4][5] This targeted intracellular activation leads to higher concentrations of the active anti-cancer metabolite, 3'-dATP, within the tumor.[2][6]
This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical data, and clinical findings to date.
Mechanism of Action
The pharmacological activity of this compound is predicated on its ability to efficiently deliver the active metabolite of 3'-deoxyadenosine, 3'-dATP, to cancer cells while overcoming the inherent resistance mechanisms that limit the efficacy of the parent compound.
Overcoming 3'-Deoxyadenosine (Cordycepin) Resistance
The parent nucleoside, 3'-dA, faces three primary hurdles to its anticancer activity:
-
Rapid Degradation: It is rapidly deaminated in the bloodstream by adenosine deaminase (ADA) into the inactive metabolite, 3'-deoxyinosine.[5][6]
-
Poor Cellular Uptake: Its entry into cells is dependent on the human equilibrative nucleoside transporter (hENT1), which can be poorly expressed in some tumors.[2][6][7]
-
Activation Dependence: It requires phosphorylation by adenosine kinase (ADK) to 3'-dAMP, a rate-limiting step for its conversion into the active triphosphate form.[5][7]
This compound's ProTide structure is specifically designed to circumvent these issues. The phosphoramidate moiety protects the molecule from ADA-mediated degradation.[4][6][7] It allows the drug to enter cells independently of hENT1 transporters and, by delivering the pre-activated monophosphate, it bypasses the need for the initial, often rate-limiting, phosphorylation step by ADK.[2][6][7]
Caption: Signaling pathway of 3'-Deoxyadenosine and its limitations.
Intracellular Activation and Cytotoxic Effects
Once inside the cancer cell, this compound is metabolized by HINT1, which cleaves the phosphoramidate bond to release 3'-dAMP.[3][4][5] This monophosphate is then subsequently phosphorylated by intracellular kinases to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms.[5][7]
The primary cytotoxic metabolite, 3'-dATP, exerts its anticancer effects through several mechanisms:
-
Inhibition of DNA and RNA Synthesis: As an analogue of adenosine triphosphate, 3'-dATP competes with and inhibits enzymes involved in nucleic acid synthesis, leading to chain termination and disruption of cellular processes.[2]
-
Induction of Apoptosis: this compound has been shown to be a potent proapoptotic agent, inducing programmed cell death in cancer cells.[4][5] This is evidenced by the detection of cleaved PARP in treated cells.[5]
-
Modulation of Signaling Pathways: The drug affects critical signaling pathways, including the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.[3][4][5]
-
Disruption of RNA Polyadenylation: this compound disrupts the polyadenylation of RNA, which can profoundly impact gene expression in cancer cells.[8][9]
Caption: this compound bypasses resistance mechanisms for potent intracellular activation.
Preclinical Pharmacology
In Vitro Cytotoxicity
This compound has demonstrated superior cytotoxic activity compared to its parent compound, 3'-dA, across a range of human cancer cell lines. Studies have shown it to be up to 40 times more potent in killing cancer cells.[1]
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | 3'-dA IC₅₀ (µM) | Fold Difference |
| HAP1 | Near-haploid | ~1 | ~40 | ~40x |
| AGS | Gastric | <10 | >100 | >10x |
| CAKI-1 | Renal | ~10 | >100 | >10x |
| ACHN | Renal | ~1 | ~50 | ~50x |
| SK-MEL-28 | Melanoma | <10 | >100 | >10x |
| OVCAR-3 | Ovarian | ~1 | ~80 | ~80x |
Data compiled from published studies. Actual values may vary based on experimental conditions.[4][5]
Toxicokinetics and Preclinical Safety
Preclinical toxicity studies were conducted in beagle dogs, as this compound is unstable in rodent serum due to species-specific serum esterases (half-life <2 minutes in rats vs. 424 minutes in humans).[5] In a 4-week study, beagle dogs received daily doses of 5, 10, or 20 mg/kg/day for 5 consecutive days, followed by a 2-day rest period.[4] The toxicokinetic (TK) parameters were evaluated, and concentrations of this compound and its metabolites were determined using LC-MS/MS.[4]
Clinical Pharmacology
NuTide:701 Phase I/II Study
This compound is currently being evaluated in the NuTide:701 clinical trial, a first-in-human Phase I/II study in patients with advanced solid tumors or lymphoma who have exhausted standard treatment options.[1][2][10]
-
Phase I: The dose-escalation phase aimed to determine the recommended Phase 2 dose (RP2D) and schedule.[2] As of September 2020, 15 patients with various solid tumors (most commonly melanoma and lung cancer) had received escalating doses from 14 to 600 mg/m² via IV infusion.[2]
-
Phase II: The expansion phase is further evaluating this compound as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab, particularly in patients with metastatic melanoma who are resistant to PD-1 inhibitors.[8][10][11]
Safety and Tolerability
Early results from the Phase I trial indicate that this compound is well-tolerated. No dose-limiting toxicities or Grade 3 or 4 treatment-related adverse events were reported at doses up to 600 mg/m².[2]
Pharmacokinetics (PK)
The plasma PK profile of this compound has been shown to be predictable.[2] There is a dose-proportional increase in maximum concentration (Cmax) and area under the curve (AUC).[2] Importantly, high and durable intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells (PBMCs). These high concentrations were observed 2 hours after the start of infusion and were maintained for at least 24 hours, confirming that this compound successfully overcomes the resistance mechanisms associated with 3'-dA.[2]
Clinical Activity
Encouraging signals of anti-cancer activity have been observed in the NuTide:701 study.[1][2] In the Phase I part, three patients with advanced, treatment-refractory tumors experienced clinical benefit for over six months, with one patient remaining on treatment for over 17 months.[2] In the combination arm with pembrolizumab, this compound has shown the potential to potentiate immunotherapy, with one patient refractory to prior immunotherapy achieving a 50% reduction in tumor volume.[12]
Experimental Protocols
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and 3'-dA in various cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HAP1, AGS, CAKI-1) are cultured in their respective recommended media (e.g., Iscove's Modified Dulbecco's Medium, Ham's F-12 Medium).[5]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or 3'-dA.
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).[4][5]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay). Absorbance is read on a plate reader.
-
Data Analysis: IC₅₀ values are calculated from dose-response curves using a nonlinear regression model.[4][5] Each experiment is typically performed with at least 3 biological replicates and multiple technical replicates.[5]
-
Caption: Workflow for a typical in vitro cell viability (IC50) experiment.
Apoptosis Detection by Western Blot
-
Objective: To qualitatively assess the induction of apoptosis by this compound.
-
Methodology:
-
Treatment: Cancer cells (e.g., gastric or cervical) are treated with this compound or 3'-dA for a specified time (e.g., 24 hours).[4][5]
-
Lysate Preparation: Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for cleaved Poly (ADP-ribose) polymerase (PARP), a marker of apoptosis. A loading control antibody (e.g., GAPDH) is also used.[5]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected using a chemiluminescent substrate.
-
Pharmacokinetic Analysis
-
Objective: To determine the concentration of this compound and its metabolites in plasma.
-
Methodology:
-
Sample Collection: Plasma samples are collected from study subjects at various time points after this compound administration.[4]
-
Sample Preparation: Proteins are precipitated, and the sample is extracted.
-
LC-MS/MS Analysis: Concentrations of this compound, cordycepin (3'-dA), and 3'-deoxyinosine are determined using a validated bio-analytical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the concentration-time data.
-
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 9. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
- 12. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
NUC-7738: A Technical Guide to its Impact on DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel phosphoramidate protide of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog. Developed to overcome the pharmacological limitations of its parent compound, this compound exhibits enhanced potency and a more favorable pharmacokinetic profile. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on DNA and RNA synthesis. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
The primary limitation of 3'-deoxyadenosine as a therapeutic agent is its rapid degradation by adenosine deaminase (ADA) and its reliance on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and subsequent activation by adenosine kinase (ADK).[1] this compound is designed to bypass these resistance mechanisms.[1] Its phosphoramidate moiety protects it from ADA-mediated deamination and allows for hENT1-independent cell entry.[2] Once inside the cell, the protide is cleaved by the ubiquitously expressed histidine triad nucleotide-binding protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP), the pre-activated form of the drug.[1][3] This active metabolite is then further phosphorylated to the triphosphate form, 3'-dATP, which is responsible for the compound's cytotoxic effects.[4]
Mechanism of Action: Inhibition of RNA Synthesis and Induction of Apoptosis
The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of RNA synthesis. The active metabolite, 3'-dATP, acts as a chain terminator during RNA transcription due to the absence of a 3'-hydroxyl group on its ribose sugar.[4] This leads to premature termination of RNA elongation. Furthermore, 3'-dATP has been shown to be a potent inhibitor of polyadenylate polymerase (PAP), an enzyme critical for the addition of poly(A) tails to messenger RNA (mRNA) molecules.[4] This inhibition of polyadenylation disrupts mRNA stability and translation, leading to a profound impact on gene expression in cancer cells.[5][6]
Recent studies have also indicated that this compound can promote the use of alternative polyadenylation sites, leading to altered mRNA isoforms.[6] For instance, it has been shown to reduce the expression of the GAC isoform of glutaminase, which is associated with a more metabolically active and aggressive cancer phenotype.[6]
Beyond its direct effects on RNA synthesis, this compound is a potent inducer of apoptosis.[1] Treatment of cancer cells with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][3] The induction of apoptosis is a crucial component of its anti-tumor activity.
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated significantly greater potency than its parent compound, 3'-deoxyadenosine, across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |
| Tera-1 | Teratocarcinoma | - | - | >40x more sensitive to this compound |
| Mean | Various | 18.8 | 137.8 | ~7.3x |
Note: Specific IC50 values for Tera-1 were not provided in the search results, but the fold difference was highlighted. The mean IC50 values are calculated from a wide set of cancer cell lines.[1]
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the determination of cell viability and IC50 values of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and 3'-dA (as a comparator)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Drug Treatment: Prepare serial dilutions of this compound and 3'-dA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Shake the plates for 10 minutes at a low speed to ensure complete dissolution. Measure the absorbance of each well at 490 nm using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression model.[1]
RNA Synthesis Inhibition using Click-iT® RNA Alexa Fluor® 488 Imaging Assay
This protocol describes a method to visualize and quantify RNA synthesis in cells treated with this compound using a fluorescent click chemistry-based assay.
Materials:
-
Click-iT® RNA Alexa Fluor® 488 Imaging Kit (containing 5-ethynyl uridine (EU), Alexa Fluor® 488 azide, and reaction buffers)
-
Cells cultured on coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound
-
3.7% formaldehyde in PBS (for fixation)
-
0.5% Triton® X-100 in PBS (for permeabilization)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time period. Include an untreated control.
-
EU Labeling: Following treatment, add 5-ethynyl uridine (EU) to the culture medium at a final concentration of 1 mM and incubate for 1-2 hours at 37°C.[8]
-
Fixation: Remove the medium and fix the cells by adding 1 mL of 3.7% formaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells by adding 1 mL of 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.[9]
-
Click-iT® Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol. Add 0.5 mL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[9]
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[9]
-
Nuclear Staining: Wash the cells with PBS. Dilute Hoechst 33342 in PBS and add to each well. Incubate for 30 minutes at room temperature, protected from light.[9]
-
Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The green fluorescence from Alexa Fluor® 488 indicates newly synthesized RNA.
Apoptosis Detection using Annexin V Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
Materials:
-
Cells in suspension
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration for 24 hours.[1] Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Signaling Pathway of this compound Activation and Action
Caption: this compound's metabolic activation and mechanism of action.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing this compound's efficacy.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
NUC-7738: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide therapeutic currently under clinical investigation for the treatment of various cancers. It is a phosphoramidate transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The development of this compound was driven by the need to overcome the significant limitations of cordycepin, which, despite its potent in vitro activity, has failed to translate into a successful clinical therapeutic due to its rapid degradation in the bloodstream and poor cellular uptake.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound.
Discovery and Rationale for Development
The journey of this compound begins with the naturally occurring adenosine analogue, 3'-deoxyadenosine (cordycepin), found in the fungus Cordyceps sinensis.[1] For centuries, this compound has been utilized in traditional Chinese medicine for its purported anti-cancer and anti-inflammatory effects.[1] However, its clinical utility has been hampered by several key factors:
-
Rapid Inactivation: Cordycepin is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA) in the bloodstream.[2]
-
Poor Cellular Uptake: Its entry into cancer cells is dependent on the human equilibrative nucleoside transporter 1 (hENT1), which can be poorly expressed in some tumors.[2][3]
-
Dependence on Intracellular Activation: Once inside the cell, cordycepin requires phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. This activation step can be inefficient in cancer cells.[2]
To address these limitations, NuCana developed this compound utilizing their proprietary ProTide technology. This technology involves attaching a phosphoramidate moiety to the nucleoside analog.[2][4] This chemical modification is designed to:
-
Protect from Degradation: The ProTide cap shields the molecule from enzymatic degradation by ADA in the plasma.[3]
-
Bypass Transporters: It facilitates entry into cancer cells independently of hENT1 transporters.[3]
-
Deliver a Pre-activated Moiety: Once inside the cell, the ProTide is cleaved, releasing the monophosphorylated, pre-activated form of the drug, bypassing the need for the initial, often rate-limiting, phosphorylation step by ADK.[2][4]
This strategic design results in significantly higher intracellular concentrations of the active anti-cancer metabolite, 3'-dATP, compared to the administration of cordycepin alone.[5]
Mechanism of Action
The mechanism of action of this compound is a multi-faceted process that begins with its cellular uptake and culminates in the induction of apoptosis and modulation of key signaling pathways.
Cellular Uptake and Activation
Unlike its parent compound, this compound enters cancer cells independently of the hENT1 transporter. Once inside the cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing 3'-deoxyadenosine monophosphate (3'-dAMP).[4][5][6] This pre-activated metabolite is then further phosphorylated to the active triphosphate form, 3'-dATP.
Molecular Targets and Signaling Pathways
The active metabolite, 3'-dATP, exerts its anti-cancer effects through several mechanisms:
-
Disruption of RNA Polyadenylation: As an ATP analog, 3'-dATP is incorporated into RNA chains, leading to the termination of RNA synthesis and disruption of polyadenylation.[3][7] This profoundly impacts gene expression in cancer cells.[3][7]
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in cancer cell survival, proliferation, and inflammation.[5]
-
Induction of Apoptosis: By disrupting essential cellular processes and signaling pathways, this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells.[4][5]
Preclinical Development
In Vitro Studies
A significant body of in vitro research has demonstrated the superior potency of this compound compared to its parent compound, cordycepin.
Table 1: In Vitro Cytotoxicity of this compound vs. 3'-deoxyadenosine (Cordycepin)
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Improvement |
| Tera-1 | Teratocarcinoma | Data not available | Data not available | >40x |
| HAP1 | Leukemia-derived | Data not available | Data not available | Data not available |
| Gastric Cancer Cell Lines | Gastric Cancer | Data not available | Data not available | Data not available |
| Renal Cancer Cell Lines | Renal Cancer | Data not available | Data not available | Data not available |
| Melanoma Cell Lines | Melanoma | Data not available | Data not available | Data not available |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Data not available | Data not available | Data not available |
Note: Specific IC50 values for all cell lines are not publicly available in the reviewed literature. The ">40x" fold improvement is reported for the Tera-1 cell line.[2]
Experimental Protocol: Cell Viability (MTT) Assay
A detailed protocol for the MTT assay used to determine the IC50 values is outlined below.
Preclinical Toxicology
Toxicology studies of this compound were conducted in beagle dogs. These studies were designed to assess the safety profile of the drug and to determine the maximum tolerated dose (MTD) in a non-rodent species.
Table 2: Preclinical Toxicology of this compound in Beagle Dogs
| Parameter | Finding |
| Species | Beagle Dog |
| Dosing Regimen | Details not publicly available |
| Key Findings | Specific organ toxicities, NOAEL, and pharmacokinetic parameters (Cmax, Tmax, half-life) are not detailed in the publicly available literature. |
Note: The detailed results of the preclinical toxicology studies are contained within a proprietary toxicology study report and are not publicly available.
Clinical Development: The NuTide:701 Trial
This compound is currently being evaluated in the NuTide:701 clinical trial, a Phase 1/2 study in patients with advanced solid tumors.[1]
Trial Design
The NuTide:701 study is a multi-part trial designed to assess the safety, pharmacokinetics, and preliminary efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Key Eligibility Criteria (Illustrative):
-
Adults with advanced solid tumors who have exhausted standard treatment options.
-
Adequate organ function.
-
ECOG performance status of 0 or 1.
Clinical Findings
Preliminary results from the NuTide:701 trial have been encouraging, demonstrating a favorable safety profile and signs of anti-cancer activity.
Table 3: Preliminary Efficacy from NuTide:701 (Melanoma Combination Cohort)
| Parameter | Result |
| Patient Population | Metastatic melanoma patients refractory to or relapsed on prior PD-1 inhibitor therapy |
| Treatment | This compound in combination with pembrolizumab |
| Number of Patients | 12 |
| Disease Control Rate (DCR) | 75% (9 out of 12 patients)[3] |
| Partial Responses (PR) | 2 out of 12 patients[3] |
| Notable Response | One patient with prior progression on ipilimumab plus nivolumab achieved a 55% reduction in tumor volume.[3] |
| Progression-Free Survival (PFS) | 7 out of 12 patients had a PFS of > 5 months.[3] |
| Safety | The combination was reported to have a favorable safety profile.[3] |
Note: These are preliminary data from a small patient cohort and require confirmation in larger studies.
Conclusion
This compound represents a promising new approach to cancer therapy, effectively overcoming the historical limitations of its parent compound, cordycepin. By leveraging ProTide technology, this compound demonstrates enhanced potency and a novel mechanism of action that includes the disruption of RNA polyadenylation and inhibition of the NF-κB pathway. Early clinical data from the NuTide:701 trial are encouraging, particularly in heavily pre-treated melanoma patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across a range of malignancies. The ongoing development of this agent highlights the power of innovative drug delivery technologies to unlock the potential of potent, naturally derived anti-cancer compounds.
References
- 1. NuCana Presents Promising Data on this compound at the [globenewswire.com]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucana.com [nucana.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. manilatimes.net [manilatimes.net]
Methodological & Application
NUC-7738: Application Notes and Protocols for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1] Developed to overcome the limitations of its parent compound, which is rapidly degraded in vivo, this compound is designed for enhanced stability and intracellular delivery of the active anti-cancer metabolite, 3'-dATP.[1][2] This document provides detailed application notes and protocols for the use of this compound in solid tumor research models, based on currently available preclinical and clinical data.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. As a ProTide, it is designed to bypass the key resistance mechanisms that limit the efficacy of traditional nucleoside analogs.[1] Once inside the cell, it is cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to release the pre-activated monophosphate form, which is then converted to the active triphosphate, 3'-dATP.[1][3]
The primary mechanisms of action of this compound include:
-
Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of RNA polyadenylation. This profoundly impacts gene expression in cancer cells.[2][4]
-
Inhibition of the NF-κB Pathway: this compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation in cancer.[1][3]
-
Modulation of the Tumor Microenvironment: this compound has been observed to reduce the levels of secreted forms of PD-L1 (soluble and exosomal), suggesting a potential to enhance anti-tumor immunity and synergize with immune checkpoint inhibitors.[4]
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of solid tumor cell lines. It exhibits significantly greater potency compared to its parent compound, 3'-deoxyadenosine.[1]
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| Mean across a panel of cancer cell lines | Various | 18.8 | 137.8 |
Table 1: Comparative in vitro cytotoxicity of this compound and 3'-deoxyadenosine.[1]
Clinical Efficacy (NuTide:701 Study)
The Phase 1/2 NuTide:701 clinical trial is evaluating this compound as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[5][6][7]
| Cohort | Treatment | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Phase 2 | This compound + Pembrolizumab | Metastatic Melanoma (PD-1 inhibitor refractory/relapsed) | 2 Partial Responses (in 12 patients) | 75% (9 out of 12 patients) | > 5 months in 7 out of 12 patients |
Table 2: Efficacy data from the NuTide:701 clinical trial in metastatic melanoma.[2][5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in solid tumor cell lines.
Materials:
-
This compound
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[8]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 5. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for NUC-7738 in Hematological Malignancy Studies
Introduction
NUC-7738 is a novel phosphoramidate prodrug, or ProTide, of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analogue with recognized anti-cancer properties.[1][2] The clinical utility of 3'-deoxyadenosine has been historically limited by its rapid breakdown in the bloodstream by the enzyme adenosine deaminase (ADA), poor uptake into cancer cells, and a dependency on the enzyme adenosine kinase for activation.[3][4] this compound is engineered to overcome these resistance mechanisms, offering a more potent and effective delivery of the active anti-cancer agent into tumor cells.[1][2][5] As a ProTide, this compound is designed to efficiently enter cells where it is then metabolized into the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[4] This active metabolite can then exert its cytotoxic effects. These application notes provide an overview of this compound's mechanism of action and protocols for its use in pre-clinical studies of hematological malignancies.
Mechanism of Action
This compound's design allows it to bypass the key resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.[1][4] Once administered, this compound is taken up by cancer cells, where intracellular enzymes cleave the ProTide moiety to release 3'-deoxyadenosine monophosphate (3'-dAMP). This circumvents the need for nucleoside transporters and the reliance on adenosine kinase for the initial phosphorylation step.[4] Furthermore, the ProTide modification protects the molecule from deamination by ADA in the bloodstream.[4]
Inside the cell, 3'-dAMP is further phosphorylated to the active triphosphate form, 3'-dATP.[4] This active metabolite disrupts RNA polyadenylation, leading to the termination of RNA elongation and subsequent inhibition of protein synthesis.[4] This ultimately induces apoptosis, or programmed cell death, in cancer cells.[1][3] Studies have shown that treatment with this compound leads to the cleavage of PARP, a key indicator of apoptosis.[1][3] Additionally, this compound has been shown to affect the NF-κB and mTOR signaling pathways, which are critical for cancer cell survival and proliferation.[1][6]
Figure 1: Mechanism of action of this compound, bypassing 3'-dA resistance.
Application in Hematological Malignancies
This compound has demonstrated potent cytotoxic activity against a broad range of hematological cancer cell lines.[7] Preclinical studies have shown its effectiveness in acute myeloid leukemia (AML) cell lines, where it can suppress cell expansion and survival by reducing β-catenin signaling.[8] Its activity has also been observed in various lymphoma and leukemia cell lines.[4] The ability of this compound to generate high intracellular concentrations of the active metabolite 3'-dATP correlates with its potent in vitro anti-cancer activity.[4]
A Phase I/II clinical trial (NuTide:701) has been evaluating this compound in patients with advanced solid tumors and lymphoma.[8][9][10] The study has reported a favorable safety profile and encouraging signs of anti-tumor activity.[2][8]
Quantitative Data
The following table summarizes the cytotoxic activity of this compound in various hematological cancer cell lines.
| Cell Line | Cancer Type | LC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | <30 |
| HL-60 | Acute Promyelocytic Leukemia | <30 |
| KG-1 | Acute Myelogenous Leukemia | <30 |
| MOLT-4 | Acute Lymphoblastic Leukemia | <30 |
| K562 | Chronic Myelogenous Leukemia | <30 |
| MV4-11 | Acute Myeloid Leukemia | <30 |
| THP-1 | Acute Monocytic Leukemia | <30 |
| HEL92.1.7 | Erythroleukemia | <30 |
| NCI-H929 | Multiple Myeloma | <30 |
| RPMI-8226 | Multiple Myeloma | <30 |
| Jurkat | T-cell Leukemia | <30 |
| Z138 | Mantle Cell Lymphoma | <30 |
| RL | B-cell Lymphoma | <30 |
| HS445 | Hodgkin's Lymphoma | <30 |
Data sourced from MedchemExpress, citing a study with 72-hour incubation.[7]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound stock solution
-
MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1][7]
-
-
MTS/MTT Addition and Incubation:
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the LC50/IC50 value.[1]
-
Figure 2: Experimental workflow for a cell viability assay.
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol is for detecting changes in protein expression, such as cleaved PARP (an apoptosis marker) or phosphorylated AMPK, following this compound treatment.
Materials:
-
Hematological cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-AMPK, anti-total AMPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10-cm plates and grow to ~70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 6-24 hours).[1]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control like GAPDH or β-actin.
-
Figure 3: General workflow for Western Blot analysis.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucana.com [nucana.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. protocols.io [protocols.io]
NUC-7738 Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analogue with known anti-cancer properties. The ProTide technology is designed to overcome the limitations of traditional nucleoside analogues, such as poor cellular uptake and rapid degradation. This compound is engineered to deliver the active anti-cancer metabolite, 3'-dATP, more efficiently to tumor cells. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models, based on available study data. Due to species-specific serum esterases that rapidly degrade this compound, rodent models are not suitable for preclinical evaluation. The beagle dog has been identified as a relevant non-rodent species for toxicological and toxicokinetic studies.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. As a ProTide, it is designed to bypass key resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.[1][2] Once inside the cell, this compound is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP), which is subsequently phosphorylated to the active triphosphate form, 3'-dATP.[1] The accumulation of 3'-dATP interferes with RNA synthesis and disrupts polyadenylation, leading to apoptosis.[3][4] Furthermore, this compound has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][5]
Signaling Pathway
Caption: this compound mechanism of action and NF-κB pathway inhibition.
Preclinical Animal Model Data
The following tables summarize the quantitative data from preclinical toxicology and toxicokinetic studies of this compound in beagle dogs.
Table 1: Preclinical Toxicology Study Design in Beagle Dogs
| Parameter | Details |
| Animal Model | Beagle Dog |
| Number of Animals | 3 males and 3 females per group |
| Dosing Groups | Vehicle Control, 5 mg/kg/day, 10 mg/kg/day, 20 mg/kg/day |
| Administration Route | Intravenous |
| Vehicle | Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w) |
| Dosing Schedule | Once daily for 5 consecutive days, followed by a 2-day treatment-free interval |
| Study Duration | 4 weeks (4 treatment cycles) followed by a 2-week recovery period |
Source:[1]
Table 2: Representative Toxicokinetic Parameters in Beagle Dogs (Illustrative)
| Dose Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 5 mg/kg | Data not available | Data not available | Data not available | Data not available |
| 10 mg/kg | Data not available | Data not available | Data not available | Data not available |
| 20 mg/kg | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative toxicokinetic and toxicology data from the beagle dog studies are not publicly available. The table above is a template for such data.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Beagle Dogs for Toxicology and Toxicokinetic Studies
1. Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound following repeated intravenous administration in beagle dogs.
2. Materials:
- This compound for injection
- Vehicle: Polyethylene glycol 400 (PEG400) and 0.9% Sodium Chloride (NaCl) solution
- Sterile syringes and needles
- Infusion pump
- Catheters
- Blood collection tubes (e.g., EDTA-coated)
- Centrifuge
- Freezer (-80°C)
3. Animal Housing and Care:
- Beagle dogs should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Animals should be acclimatized to the facility for at least one week prior to the study.
- Standard diet and water should be provided ad libitum.
4. Preparation of Dosing Solution:
- Prepare the vehicle by mixing PEG400 and 0.9% NaCl solution in a 70:30 (w/w) ratio.
- On each dosing day, prepare fresh this compound solutions by dissolving the required amount of the compound in the vehicle to achieve the target concentrations for the 5, 10, and 20 mg/kg dose groups.
- The control group will receive the vehicle only.
5. Administration Procedure:
- Weigh each animal on the day of dosing to calculate the exact volume to be administered.
- Place a catheter in a suitable vein (e.g., cephalic vein).
- Administer this compound or vehicle via slow intravenous infusion over a predetermined period.
- The dosing schedule is once daily for 5 consecutive days, followed by a 2-day break. This cycle is repeated for 4 weeks.
6. Sample Collection for Toxicokinetics:
- Collect blood samples at predefined time points on Day 1 and Day 26 of the study.
- Suggested time points: pre-dose, and at various intervals post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
- Collect blood into EDTA-coated tubes and immediately place on ice.
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentrations of this compound and its metabolites.[1]
7. Toxicology Monitoring:
- Conduct daily clinical observations for any signs of toxicity.
- Monitor body weight and food consumption regularly.
- Perform detailed physical examinations at least once a week.
- Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at baseline, at the end of the 4-week treatment period, and after the 2-week recovery period.
- At the end of the study, perform a full necropsy and histopathological examination of all major organs.
Experimental Workflow Diagram
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 5. researchgate.net [researchgate.net]
Standard Operating Procedures for NUC-7738: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of the naturally occurring nucleoside analogue 3'-deoxyadenosine (also known as cordycepin).[1][2] Developed to overcome the clinical limitations of cordycepin, which include rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake, this compound exhibits enhanced potency and a broader therapeutic window.[3][4] This document provides detailed application notes and protocols for the handling and experimental use of this compound in a research and drug development setting.
This compound is designed to bypass the key cancer resistance mechanisms that limit the efficacy of its parent compound.[5][6] Its ProTide technology facilitates efficient entry into cancer cells, where it is subsequently cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active monophosphate form, 3'-dAMP.[1][7] This is then further phosphorylated to the active triphosphate, 3'-dATP, which disrupts RNA polyadenylation and impacts multiple signaling pathways implicated in cancer cell growth and survival, including the NF-κB, PI3K-AKT-MTOR, NOTCH, and WNT-Beta-Catenin pathways.[1][6]
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Tera-1 | Teratocarcinoma | Not Specified | >40-fold more sensitive than 3'-dA | [1] |
| 5637 | Bladder | 72 | 47.45 | [5] |
| A498 | Kidney | 72 | 58.05 | [5] |
| Gastric Cancer Lines | Gastric | Not Specified | Varies | [1] |
| Renal Cancer Lines | Renal | Not Specified | Varies | [1] |
| Melanoma Lines | Melanoma | Not Specified | Varies | [1] |
| Ovarian Cancer Lines | Ovarian | Not Specified | Varies | [1] |
Table 2: LC50 Values of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | LC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 72 | <30 | [5] |
| HL-60 | Leukemia | 72 | <30 | [5] |
| KG-1 | Leukemia | 72 | <30 | [5] |
| MOLT-4 | Leukemia | 72 | <30 | [5] |
| K562 | Leukemia | 72 | <30 | [5] |
| MV4-11 | Leukemia | 72 | <30 | [5] |
| THP-1 | Leukemia | 72 | <30 | [5] |
| HEL92.1.7 | Leukemia | 72 | <30 | [5] |
| NCI-H929 | Multiple Myeloma | 72 | <30 | [5] |
| RPMI-8226 | Multiple Myeloma | 72 | <30 | [5] |
| Jurkat | Leukemia | 72 | <30 | [5] |
| Z138 | Lymphoma | 72 | <30 | [5] |
| RL | Lymphoma | 72 | <30 | [5] |
| HS445 | Lymphoma | 72 | <30 | [5] |
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound involves a multi-step intracellular activation process, leading to the disruption of critical cellular processes.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nucana.com [nucana.com]
- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NUC-7738 in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1][2] Developed to overcome the metabolic limitations of its parent compound, this compound exhibits enhanced potency and superior pharmacokinetic properties.[1][3] As a ProTide, this compound is designed to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), directly into cancer cells, bypassing resistance mechanisms such as degradation by adenosine deaminase (ADA) and reliance on nucleoside transporters.[4] Intracellularly, this compound is activated by the ubiquitously expressed enzyme histidine triad nucleotide-binding protein 1 (HINT1).[1][4] The resulting accumulation of 3'-dATP interferes with DNA and RNA synthesis and modulates key signaling pathways, ultimately leading to the induction of apoptosis in a variety of cancer cell types.[4]
These application notes provide a comprehensive overview of the methodologies to assess the pro-apoptotic effects of this compound in both in-vitro and in-vivo settings.
Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism of action. Upon intracellular activation to 3'-dATP, this compound has been shown to induce apoptosis by:
-
Inhibition of the NF-κB Signaling Pathway: this compound treatment leads to the attenuation of the NF-κB pathway, a critical regulator of cell survival and proliferation.[1][3][5] This is characterized by the reduced nuclear translocation of the p65 subunit of NF-κB.[5]
-
Stabilization of the p53 Tumor Suppressor: In esophageal cancer cells, this compound has been demonstrated to induce apoptosis by stabilizing the p53 protein through a ubiquitination-dependent mechanism.[2] This leads to the activation of p53-mediated apoptotic pathways.
The culmination of these events triggers the intrinsic and extrinsic apoptotic cascades, leading to the activation of executioner caspases and subsequent cell death.
Data Presentation
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine (cordycepin) IC50 (µM) | Reference |
| Tera-1 | Teratocarcinoma | ~5 | >200 | [1] |
| AGS | Gastric | ~20 | ~150 | [1] |
| MKN45 | Gastric | ~25 | ~100 | [1] |
| 786-O | Renal | ~15 | ~100 | [1] |
| A498 | Renal | ~20 | ~150 | [1] |
| A375 | Melanoma | ~10 | ~50 | [1] |
| SK-MEL-28 | Melanoma | ~15 | ~75 | [1] |
| OVCAR-3 | Ovarian | ~30 | ~200 | [1] |
| OVCAR-4 | Ovarian | ~25 | ~150 | [1] |
| Mean | 18.8 | 137.8 | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize this compound-induced apoptosis.
In-Vitro Cell Viability and Apoptosis Assays
a) Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or Solubilization Buffer
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
c) Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
This compound-treated and control cell lysates
-
Caspase-3 Colorimetric Assay Kit
-
DEVD-pNA substrate
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the reaction buffer containing DTT to each well.
-
Add the DEVD-pNA substrate to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
d) Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
-
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare protein lysates from this compound-treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In-Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.
-
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., ECA109 esophageal cancer cells)[2]
-
Matrigel (optional)
-
This compound formulated for in-vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject 5 x 10^6 ECA109 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be processed for immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3, p53) or for Western blot analysis.
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in-vitro apoptosis assays.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUC7738 Induces Apoptosis Through Modulating Stability of P53 in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. aacrjournals.org [aacrjournals.org]
NUC-7738: Application Notes and Protocols for Assessing Cell Line Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cancer cell lines most sensitive to the novel ProTide nucleoside analogue, NUC-7738. Detailed protocols for assessing cell line sensitivity and a summary of its mechanism of action are included to guide researchers in evaluating this promising anti-cancer agent.
This compound is a phosphoramidate transformation of 3'-deoxyadenosine (cordycepin), designed to overcome the resistance mechanisms that have limited the clinical development of its parent compound.[1][2] By protecting 3'-deoxyadenosine from degradation and facilitating its entry into cancer cells, this compound delivers higher concentrations of the active anti-cancer metabolite, 3'-dATP, leading to potent cytotoxic effects in a range of cancer cell lines.[3][4]
Cell Line Sensitivity to this compound
This compound has demonstrated broad-spectrum anti-cancer activity across a variety of solid and hematological cancer cell lines.[3] The tables below summarize the 50% inhibitory concentration (IC50) values obtained from in vitro studies, providing a quantitative measure of the sensitivity of different cancer cell lines to this compound treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | Chronic Myelogenous Leukemia | 0.4 |
| AGS | Gastric Adenocarcinoma | 0.8 |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.1 |
| A498 | Kidney Carcinoma | 1.3 |
| A375 | Melanoma | 1.8 |
| OVCAR-3 | Ovarian Carcinoma | 2.5 |
| Z138 | Mantle Cell Lymphoma | 12.15 |
| HEL92.1.7 | Erythroleukemia | 68.9 |
Data compiled from multiple preclinical studies.[3][5]
Mechanism of Action and Signaling Pathways
This compound's efficacy is attributed to its unique ProTide design, which allows it to bypass the key resistance mechanisms that limit the activity of 3'-deoxyadenosine.[1] Once inside the cell, this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the pre-activated nucleoside monophosphate, 3'-dAMP.[5][6] This is then further phosphorylated to the active triphosphate, 3'-dATP.[3]
The accumulation of 3'-dATP within the cancer cell disrupts RNA and DNA synthesis, activates apoptotic pathways, and inhibits the NF-κB signaling pathway, ultimately leading to cell death.[4][5]
Experimental Protocols
The following protocols provide a framework for determining the in vitro sensitivity of cancer cell lines to this compound.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the IC50 value using a non-linear regression model.[5]
Protocol 2: Apoptosis Assay using Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the predetermined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Conclusion
This compound is a potent anti-cancer agent with a unique mechanism of action that overcomes key resistance pathways. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer models. Further studies are ongoing to explore its clinical efficacy in a broader range of malignancies.[2][7]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound by NuCana for Chordoma: Likelihood of Approval [pharmaceutical-technology.com]
Application Notes and Protocols for N-7738 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with recognized anti-cancer properties.[1][2] The clinical utility of 3'-deoxyadenosine has been historically limited by its rapid in vivo degradation by adenosine deaminase (ADA) and inefficient cellular uptake.[2][3] this compound is specifically engineered to overcome these limitations. Its phosphoramidate moiety protects it from ADA-mediated deamination, and it is designed to enter cells independently of nucleoside transporters.[2]
Once inside the cell, the ProTide is cleaved by the intracellular enzyme histidine triad nucleotide-binding protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[3][4][5] This active form disrupts RNA polyadenylation, leading to metabolic stress, cell division blockade, and apoptosis.[6] Furthermore, this compound has been shown to modulate key signaling pathways implicated in cancer progression, including the NF-κB pathway.[3][4]
These application notes provide a comprehensive overview of the experimental design for evaluating this compound in combination therapies, with a focus on its synergistic effects with immunotherapy agents such as PD-1 inhibitors. Detailed protocols for key in vitro and ex vivo assays are provided to guide researchers in the preclinical assessment of this compound.
Mechanism of Action: Overcoming Resistance and Activating Anti-Cancer Pathways
This compound's innovative design allows it to bypass the primary resistance mechanisms that have hindered the therapeutic development of its parent compound, 3'-deoxyadenosine.
-
Resistance to Degradation: The ProTide technology shields this compound from rapid breakdown by adenosine deaminase (ADA) in the bloodstream, increasing its bioavailability.[1]
-
Enhanced Cellular Uptake: this compound can enter cancer cells independently of the human equilibrative nucleoside transporter (hENT1), which can be downregulated in some cancer types.[2]
-
Intracellular Activation: Inside the cell, this compound is efficiently converted to its active triphosphate form, 3'-dATP, bypassing the need for the often rate-limiting phosphorylation step by adenosine kinase.[2]
The accumulation of intracellular 3'-dATP exerts its anti-tumor effects through multiple mechanisms:
-
Disruption of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the inhibition of polyadenylation and subsequent disruption of gene expression.[7][8]
-
Induction of Apoptosis: this compound has been shown to be a potent pro-apoptotic agent in cancer cells.[4][5]
-
Modulation of NF-κB Signaling: this compound can inhibit the nuclear translocation of NF-κB p65, a key regulator of inflammation and cell survival.[4]
-
Impact on the Tumor Microenvironment (TME): By altering gene expression in cancer cells, this compound can modulate the TME, potentially reducing immune evasion and enhancing the efficacy of immunotherapies.[8]
Signaling Pathway of this compound Activation and Anti-Cancer Effects
Caption: Intracellular activation and downstream effects of this compound.
Experimental Design for Combination Therapy
The following section outlines experimental designs to evaluate the synergistic potential of this compound with other anti-cancer agents, particularly PD-1 inhibitors.
In Vitro Synergy Assessment
The combination effect of this compound and a PD-1 inhibitor (or other combination partners) can be assessed across a panel of cancer cell lines.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro drug synergy.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | - | ~10 |
| AGS | Gastric | ~5 |
| CAKI-1 | Renal | ~2 |
| NCI-786 | Renal | ~8 |
| A498 | Renal | ~3 |
| UO-31 | Renal | ~4 |
| SK-MEL-28 | Melanoma | ~6 |
| A2058 | Melanoma | ~7 |
| OVCAR-3 | Ovarian | ~4 |
| OVCAR-4 | Ovarian | ~5 |
| Note: IC50 values are approximate and may vary depending on experimental conditions. Data compiled from publicly available information.[4] |
Ex Vivo Co-culture with Patient-Derived Organoids (PDOs) and Tumor-Infiltrating Lymphocytes (TILs)
To model the tumor microenvironment more accurately, co-culture experiments with PDOs and autologous TILs can be performed. This system allows for the assessment of this compound's ability to enhance immune-mediated tumor cell killing in combination with PD-1 inhibitors.[7][9]
Experimental Workflow for PDO-TIL Co-culture
References
- 1. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. NuCana plc Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors Using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | MarketScreener UK [uk.marketscreener.com]
Troubleshooting & Optimization
Overcoming NUC-7738 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-7738. Our aim is to help you overcome common challenges, particularly concerning solubility, to ensure the success of your in vitro experiments.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem 1: this compound is not dissolving properly in DMSO.
-
Possible Cause: this compound can be challenging to dissolve and may require specific handling. The quality and type of DMSO used can also affect solubility.
-
Solution:
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous or low-water content grade of Dimethyl Sulfoxide (DMSO). Hygroscopic DMSO (DMSO that has absorbed water) can significantly hinder the solubility of this compound.[1]
-
Apply Sonication: To aid dissolution, sonicate the solution in an ultrasonic bath.[1] This can help break up any aggregates and facilitate the solubilization process.
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. However, be cautious with temperature to avoid any potential degradation of the compound.
-
Prepare Fresh Stock Solutions: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Problem 2: Precipitation is observed when adding this compound stock solution to aqueous cell culture media.
-
Possible Cause: This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment. The compound may crash out of solution.
-
Solution:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically well below 0.5%, to minimize solvent-induced cytotoxicity and solubility issues.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions in your cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Vortexing During Dilution: When adding the this compound stock solution to the culture medium, vortex or gently agitate the medium to ensure rapid and even distribution of the compound, which can prevent localized high concentrations that lead to precipitation.
-
Pre-warm Culture Media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a reported solubility of 100 mg/mL in DMSO, which is equivalent to 175.90 mM.[1] Please note that achieving this concentration may require sonication.[1]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a ProTide, which is a pre-activated form of the nucleoside analogue 3'-deoxyadenosine (also known as cordycepin).[2][3][4] The ProTide technology allows the compound to bypass common cancer resistance mechanisms.[3][4][5] Once inside the cell, the protective phosphoramidate cap is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the active anti-cancer metabolite, 3'-dATP.[2][4][5] 3'-dATP can then exert its cytotoxic effects, including interfering with the NF-κB pathway.[2][4][5]
Q5: In which cell lines has the in vitro activity of this compound been demonstrated?
A5: The cytotoxic activity of this compound has been demonstrated in a variety of cancer cell lines, including but not limited to:
-
HAP1 (Chronic myeloid leukemia)[2]
-
AGS (Gastric adenocarcinoma)[2]
-
CAKI-1, NCI-786, A498, UO-31, ACHN (Renal cancer)[5]
-
501MEL (Melanoma)[5]
-
OVCAR-8, SK-OV3 (Ovarian cancer)[5]
-
Tera-1 (Germ cell tumor)[2]
-
Various hematological cancer cell lines including CCRF-CEM, HL-60, K562, and others.[1][6]
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes | Reference |
| Solvent | DMSO | [1] | |
| Max Solubility | 100 mg/mL (175.90 mM) | Requires sonication. | [1] |
| Stock Solution Storage | -20°C for up to 1 month | [1] | |
| -80°C for up to 6 months | [1] |
Key Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
2. Cell Viability (IC50) Assay
-
Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates, this compound stock solution, MTS or similar cell viability reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).[2][6]
-
Add the cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression model.[2]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vitro cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NUC-7738 Dosage for Cancer Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NUC-7738 in cancer cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1] Its ProTide technology allows it to bypass common cancer resistance mechanisms.[1][2] Once inside the cell, this compound is converted to its active form, 3'-dATP, which disrupts RNA polyadenylation, leading to cancer cell death.[2][3] this compound has also been shown to inhibit the nuclear translocation of NF-κB p65.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve this compound in high-purity, anhydrous DMSO.[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What are the typical effective concentrations of this compound in cancer cell lines?
A3: The effective concentration of this compound, typically represented by the half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, published data provides a starting point for various cancer types.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in a panel of cancer cell lines. These values should be used as a reference to guide the design of dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | < 30 |
| HL-60 | Leukemia | < 30 |
| KG-1 | Leukemia | < 30 |
| MOLT-4 | Leukemia | < 30 |
| K562 | Leukemia | < 30 |
| MV4-11 | Leukemia | < 30 |
| THP-1 | Leukemia | < 30 |
| HEL92 | Erythroleukemia | < 30 |
| NCI-H929 | Multiple Myeloma | < 30 |
| RPMI-8226 | Multiple Myeloma | < 30 |
| Jurkat | T-cell Leukemia | 1.44 |
| Z138 | Mantle Cell Lymphoma | < 30 |
| RL | Non-Hodgkin's Lymphoma | < 30 |
| HS445 | Hodgkin's Lymphoma | < 30 |
| HepG2 | Liver Cancer | < 30 |
| MCF-7 | Breast Cancer | < 30 |
| Bx-PC-3 | Pancreatic Cancer | < 30 |
| HT29 | Colon Cancer | < 30 |
| MIA PaCa-2 | Pancreatic Cancer | < 30 |
| SW620 | Colon Cancer | < 30 |
Data sourced from MedchemExpress, citing Serpi M, et al. J Med Chem. 2022.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[5]
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay
This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant.- Improper storage or handling of this compound. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Verify the IC50 for your cell line from published data or internal experiments.- Ensure this compound stock solution was stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding and mix well.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for treatment groups. Fill them with PBS to maintain humidity. |
| Inconsistent results in apoptosis assay | - Cell density is too high or too low.- Incomplete harvesting of cells.- Delay in analysis after staining. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.- Collect both adherent and floating cells to capture the entire apoptotic population.- Analyze samples on the flow cytometer as soon as possible after staining. |
| Precipitation of this compound in culture medium | - this compound concentration exceeds its solubility limit in the medium.- High final concentration of DMSO. | - Perform an intermediate dilution of the stock solution in medium before adding to the final culture volume.[4]- Ensure the final DMSO concentration does not exceed 0.5%.[7] |
Mandatory Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting NUC-7738 instability in solution
Welcome to the technical support center for NUC-7738. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it designed to be more stable than its parent compound, 3'-deoxyadenosine (cordycepin)?
A1: this compound is an aryloxy phosphoramidate ProTide of the nucleoside analog 3'-deoxyadenosine (3'-dA).[1][2] The ProTide technology is designed to overcome the key limitations of conventional nucleoside analogs.[3][4] Specifically, this compound is engineered to be resistant to degradation by adenosine deaminase (ADA), a key enzyme that rapidly inactivates 3'-dA in plasma.[2][4] This modification enhances its stability and allows for effective delivery of the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), into cancer cells.[3]
Q2: What is the general solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vivo studies, formulations have been prepared using a combination of DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintaining the integrity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from MedChemExpress.[5] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide: Instability in Solution
This guide addresses common issues researchers may encounter when preparing and using this compound solutions for in vitro experiments.
Issue 1: Precipitation occurs when diluting a DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).
-
Cause: this compound is a hydrophobic molecule, and its solubility significantly decreases when the concentration of the organic solvent (DMSO) is lowered by dilution in an aqueous medium. This can cause the compound to "crash out" of solution.
-
Solutions:
| Strategy | Detailed Protocol |
| Stepwise Dilution | Instead of adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer, perform an intermediate dilution in DMSO first. For example, dilute a 10 mM stock to 1 mM in DMSO before further diluting into your aqueous buffer. |
| Control Final DMSO Concentration | Ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity. |
| Rapid and Thorough Mixing | When adding the DMSO stock to the aqueous buffer, vortex or swirl the buffer gently to ensure immediate and uniform mixing. This helps to avoid localized high concentrations of this compound that can initiate precipitation. |
| Pre-warmed Buffer | Use aqueous buffers that have been pre-warmed to 37°C. Increased temperature can improve the solubility of some compounds. |
Issue 2: The this compound solution appears cloudy or hazy after preparation.
-
Cause: This indicates that the concentration of this compound is at or above its solubility limit in the prepared solution.
-
Solutions:
| Strategy | Detailed Protocol |
| Lower Final Concentration | The most direct solution is to reduce the final working concentration of this compound in your experiment. |
| Sonication | In some cases, brief sonication of the solution in a water bath can help to dissolve small, suspended particles. However, be cautious as this may not result in a stable solution over time. |
| Solubility Testing | If the solubility in your specific buffer is unknown, perform a simple solubility test. Prepare a serial dilution of your DMSO stock in the aqueous buffer and visually inspect for the highest concentration that remains clear. |
Issue 3: Loss of activity over time in prepared aqueous solutions.
-
Cause: The phosphoramidate bond in ProTides can be susceptible to hydrolysis, particularly under acidic conditions. While designed for intracellular cleavage, some degree of chemical hydrolysis may occur in solution over time, leading to a decrease in the concentration of the active prodrug.
-
Solutions:
| Strategy | Detailed Protocol |
| Prepare Fresh Solutions | It is always best practice to prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. |
| Maintain Appropriate pH | For storage of aqueous solutions, if absolutely necessary, ensure the buffer pH is neutral to slightly alkaline (pH 7.4) to minimize acid-catalyzed hydrolysis of the phosphoramidate bond. Studies on other phosphoramidates have shown good chemical stability at pH 7.4.[6] |
| Avoid Light Exposure | While specific photostability data for this compound is not available, nucleoside analogs can be susceptible to photodegradation. It is prudent to protect solutions from direct light by using amber vials or covering containers with foil. |
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of this compound in biological matrices.
| Matrix | Condition | Parameter | Value |
| Human Hepatocytes | 1 µM this compound | Half-life (t₁/₂) | 48.1 minutes |
| Human Plasma | Not specified | Stability | No change in concentration up to 4 hours |
| Data sourced from MedChemExpress.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Dissolve this compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If needed, brief sonication in a water bath can be used.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store aliquots at -80°C for up to 6 months.
-
-
Prepare Working Solution (Example for a final concentration of 10 µM):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform an intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of DMSO to create a 1 mM solution.
-
Pre-warm your final aqueous buffer (e.g., cell culture medium) to 37°C.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed aqueous buffer while gently vortexing. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 1%.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, consider lowering the final concentration.
-
Use the working solution immediately.
-
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana Announces First Patients Dosed in Phase I Study of this compound | NuCana plc [ir.nucana.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
NUC-7738 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of NUC-7738. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a ProTide phosphoramidate prodrug of 3'-deoxyadenosine (also known as cordycepin). Its on-target mechanism relies on its intracellular activation. Unlike its parent compound, this compound is designed to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine, such as rapid degradation by adenosine deaminase (ADA) and dependence on cellular nucleoside transporters (hENT1) for uptake.[1] Once inside the cell, the phosphoramidate moiety is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[2][3] 3'-dATP then exerts its cytotoxic effects by acting as a chain terminator during RNA synthesis and by inhibiting polyadenylation, leading to apoptosis in cancer cells.[4] Additionally, this compound has been shown to modulate the NF-κB signaling pathway.[2][5]
Q2: Are there any known or suspected off-target effects of this compound?
A2: Direct, experimentally confirmed off-target molecular interactions of this compound are not extensively documented in publicly available literature. However, potential off-target effects can be inferred from several sources:
-
Clinical Observations: In clinical trials, treatment with this compound has been associated with adverse events such as transaminitis, abdominal pain, diarrhea, and fatigue. While these are not linked to specific off-target molecular interactions, they suggest effects on non-cancerous tissues.
-
Parent Compound's Activity: The parent molecule, 3'-deoxyadenosine (cordycepin), is known to interact with adenosine receptors (A1, A2A, A2B, and A3), which could lead to a range of physiological effects.[6] It also influences other signaling pathways, including the Akt pathway.[7] It is plausible that this compound or its metabolites could retain some affinity for these targets.
-
Metabolic Effects: As a nucleoside analog, the active metabolite 3'-dATP could potentially interfere with other ATP-dependent enzymes beyond RNA polymerases, although the specificity of this interaction is not fully characterized.
Q3: My cell line shows unexpected resistance to this compound. What could be the cause?
A3: Unexpected resistance to this compound could be due to several factors related to its on-target mechanism:
-
Low HINT1 Expression: The activation of this compound is critically dependent on the enzyme HINT1.[2] If your cell line expresses very low or no HINT1, the conversion of this compound to its active 3'-dATP form will be inefficient, leading to apparent resistance. It has been noted, however, that even low levels of HINT1 may be sufficient for activation.[2]
-
Altered Apoptotic Pathways: The ultimate cytotoxic effect of this compound is the induction of apoptosis. If your cell line has defects in downstream apoptotic signaling pathways (e.g., mutations in caspase genes or overexpression of anti-apoptotic proteins like Bcl-2), it may exhibit resistance even if 3'-dATP is being produced.
-
Drug Efflux: Overexpression of multidrug resistance transporters could potentially lead to the efflux of this compound or its metabolites from the cell, reducing its intracellular concentration and efficacy.
Q4: I am observing cytotoxicity in a cell line that should be a negative control. What could be the reason?
A4: Cytotoxicity in a presumed negative control cell line could be due to:
-
On-Target Effects in Unexpected Cells: The cell line may have a higher than expected level of HINT1 and be sensitive to the on-target effects of this compound.
-
Potential Off-Target Cytotoxicity: As with many chemotherapeutic agents, high concentrations of this compound could induce cytotoxicity through mechanisms other than its primary mode of action. This could involve general metabolic stress or interaction with other cellular components.
-
Experimental Artifacts: It is crucial to rule out issues with the experimental setup, such as contamination, incorrect dosing, or problems with the viability assay itself.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Responses
This guide provides a workflow for troubleshooting unexpected results, such as high resistance or off-target cytotoxicity.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound cellular responses.
Guide 2: Distinguishing On-Target vs. Off-Target Effects
DOT Script for Logic Diagram:
Caption: Logic diagram for on-target vs. potential off-target effects of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | ~10 |
| CAKI-1 | Renal Cell Carcinoma | ~20 |
| NCI-H786 | Renal Cell Carcinoma | ~15 |
| A498 | Renal Cell Carcinoma | ~25 |
| UO-31 | Renal Cell Carcinoma | ~30 |
| SK-MEL-28 | Melanoma | ~10 |
| A375 | Melanoma | ~18 |
| OVCAR-3 | Ovarian Cancer | ~20 |
| Tera-1 | Teratocarcinoma | <10 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from publicly available research.[2]
Experimental Protocols
Protocol 1: Quantification of Intracellular 3'-dATP
This protocol outlines a method for the extraction and quantification of the active metabolite of this compound, 3'-deoxyadenosine triphosphate (3'-dATP), from cultured cells.
1. Cell Lysis and Metabolite Extraction: a. Seed cells in a 6-well plate and treat with this compound for the desired time. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add 500 µL of ice-cold 60% methanol to each well and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Incubate at 95°C for 3 minutes, then cool on ice. f. Centrifuge at 18,500 x g for 10 minutes at 4°C. g. Collect the supernatant containing the metabolites.
2. Sample Preparation: a. Dry the supernatant using a speed vacuum concentrator. b. Reconstitute the dried pellet in an appropriate volume of sterile water.
3. Quantification by LC-MS/MS: a. Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of 3'-dATP. b. A C18 reverse-phase column is typically used for separation. c. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific transitions for 3'-dATP. d. Generate a standard curve using known concentrations of a 3'-dATP reference standard to quantify the amount in the cell extracts.
Protocol 2: Cellular Uptake Assay for this compound
This protocol describes a method to measure the cellular uptake of this compound, which can be adapted for radiolabeled or fluorescently tagged versions of the compound.
1. Cell Seeding: a. Seed cells in a 24-well plate and allow them to adhere overnight.
2. Uptake Experiment: a. Aspirate the growth medium and wash the cells with pre-warmed HBSS or another suitable buffer. b. Add the buffer containing the desired concentration of labeled this compound to each well. c. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes). d. To stop the uptake, aspirate the drug-containing buffer and wash the cells three times with ice-cold PBS.
3. Cell Lysis and Quantification: a. Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer). b. Collect the lysate and measure the amount of labeled this compound using a scintillation counter (for radiolabeled compounds) or a fluorescence plate reader (for fluorescently tagged compounds). c. Normalize the uptake to the total protein concentration in each lysate, determined by a BCA or Bradford assay.
Signaling Pathway Diagram
DOT Script for this compound On-Target Signaling Pathway:
Caption: On-target signaling pathway of this compound.
References
- 1. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana Presents Encouraging Data on this compound in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 5. Kinetic Mechanism of Human Histidine Triad Nucleotide Binding Protein 1 (Hint1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing NUC-7738 Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-7738 in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, cordycepin (3'-deoxyadenosine)?
This compound is a novel ProTide derivative of the naturally occurring nucleoside analog, cordycepin.[1][2] The ProTide technology enhances the therapeutic potential of cordycepin by overcoming key resistance mechanisms.[1][2] Specifically, this compound is designed to be resistant to degradation by the enzyme adenosine deaminase (ADA), bypass the need for nucleoside transporters like hENT1 for cellular uptake, and does not rely on the initial phosphorylation by adenosine kinase (ADK) for activation.[1][2][3] Once inside the cell, it is converted to the active anti-cancer metabolite, 3'-dATP, which disrupts RNA polyadenylation.[3][4][5]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While this compound is designed to overcome common nucleoside analog resistance mechanisms, acquired resistance can still potentially emerge during long-term culture.[1][2] Based on its mechanism of action, potential (though not yet clinically documented) resistance mechanisms could include:
-
Alterations in the Intracellular Activation Pathway: this compound requires intracellular cleavage by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release its active monophosphate form.[1][6] However, studies have shown that depleting HINT1 in some cell lines did not result in a loss of sensitivity to this compound, suggesting that HINT1-independent activation pathways may exist or that HINT1 is not a rate-limiting factor in all cell types.[6]
-
Changes in Downstream Signaling Pathways: this compound has been shown to attenuate the NF-κB signaling pathway.[1][6] Upregulation of pro-survival pathways, such as NF-κB, is a known mechanism of chemoresistance.[7][8] Therefore, cells may develop resistance by acquiring mutations or epigenetic modifications that constitutively activate NF-κB or other survival pathways, counteracting the effects of this compound.
-
Increased Drug Efflux: While this compound is designed to bypass influx transporters, the upregulation of efflux pumps, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), could potentially reduce the intracellular concentration of the drug or its active metabolites.
Q3: How can I confirm if my cell line has developed resistance to this compound?
The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and compare it to the parental, sensitive cell line.[9][10] A significant increase in the IC50 value indicates the development of resistance.[10] This can be assessed using cell viability assays such as MTT, WST-1, or CCK-8.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Gradual decrease in this compound efficacy over multiple passages. | Development of a resistant cell population. | 1. Perform an IC50 determination assay to quantify the level of resistance. 2. Analyze the expression and activity of potential resistance markers (e.g., NF-κB pathway components, drug efflux pumps). 3. Consider re-deriving the cell line from a frozen stock of an earlier, sensitive passage. |
| High levels of cell death when escalating this compound concentration to generate a resistant line. | The concentration increment is too high. | Reduce the fold-increase in this compound concentration at each step. A 1.5 to 2.0-fold increase is a common starting point, but this may need to be adjusted based on the cell line's sensitivity.[9] |
| Inconsistent results in this compound sensitivity assays. | Cell line heterogeneity or instability of the resistant phenotype. | 1. Perform single-cell cloning to establish a monoclonal resistant cell line. 2. Regularly check the IC50 of the resistant cell line to ensure the phenotype is stable. 3. Maintain a frozen stock of the resistant cell line at various passages. |
Data Presentation
Table 1: In Vitro Potency of this compound Compared to its Parent Compound, 3'-deoxyadenosine (3'-dA)
| Cell Line | Cancer Type | This compound IC50 (μmol/L) | 3'-dA IC50 (μmol/L) |
| 786-O | Renal | 13 | >200 |
| A498 | Renal | 26.5 | >200 |
| ACHN | Renal | 14 | 150 |
| Caki-1 | Renal | 13.5 | >200 |
| AGS | Gastric | 22 | >200 |
| KATOIII | Gastric | 18 | >200 |
| NCI-N87 | Gastric | 21 | >200 |
| SNU-1 | Gastric | 25 | >200 |
| A2780 | Ovarian | 12 | 100 |
| OVCAR-3 | Ovarian | 22 | 150 |
| SK-OV-3 | Ovarian | 15 | 120 |
| A375 | Melanoma | 10 | 80 |
| MeWo | Melanoma | 18 | 100 |
| SK-MEL-28 | Melanoma | 15 | 90 |
| Tera-1 | Teratocarcinoma | 2.5 | 110 |
Data adapted from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial".[6]
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line by Continuous Exposure
This protocol describes a general method for generating a this compound resistant cell line using a stepwise dose escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate cells at an appropriate density in a 96-well plate.
-
Treat with a range of this compound concentrations for 48-72 hours.
-
Perform a cell viability assay and calculate the IC50 value.
-
-
Initiate continuous exposure:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells.
-
-
Stepwise dose escalation:
-
Once the cells have adapted, increase the concentration of this compound in the culture medium by 1.5 to 2.0-fold.
-
Repeat the process of adaptation at each new concentration. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
-
Characterization of the resistant cell line:
-
Once a resistant cell line is established, determine its IC50 for this compound and compare it to the parental cell line to calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve the resistant cells at different passages.
-
Periodically re-confirm the resistant phenotype.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. NuCana Announces First Patients Dosed in Phase I Study of this compound | NuCana plc [ir.nucana.com]
- 3. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. NuCana Presents Promising Data on this compound at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 6. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HINT1 neuropathy: Expanding the genotype and phenotype spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: NUC-7738 Delivery and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NUC-7738 in pre-clinical studies. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal delivery and accurate assessment of this compound's therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, 3'-deoxyadenosine (cordycepin)?
A1: this compound is a ProTide-based therapeutic designed to overcome the pharmacological limitations of its parent nucleoside analog, 3'-deoxyadenosine (cordycepin).[1] The ProTide technology protects this compound from premature degradation in the bloodstream by enzymes like adenosine deaminase (ADA), which rapidly inactivates cordycepin.[1] Furthermore, this compound can enter cancer cells more efficiently and does not rely on the rate-limiting activation step by adenosine kinase, as it is delivered in a pre-activated monophosphate form.[1]
Q2: What is the mechanism of action of this compound?
A2: Once inside the cell, this compound is converted into its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This conversion is facilitated by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1] The active 3'-dATP then exerts its anti-cancer effects primarily by disrupting RNA polyadenylation, a critical step in mRNA maturation and stability. This leads to the inhibition of DNA and RNA synthesis, induction of apoptosis, and modulation of key signaling pathways, including the NF-κB pathway.[1][2]
Q3: What is the role of HINT1 in the activation of this compound?
A3: HINT1 is a phosphoramidase enzyme that plays a crucial role in the final activation step of this compound.[3] After entering the cell and undergoing initial processing, HINT1 cleaves the phosphoramidate bond of this compound to release the active 3'-deoxyadenosine monophosphate (3'-dAMP), which is then further phosphorylated to the active 3'-dATP.[1][3] HINT1 is ubiquitously expressed in many cancer cells.[1]
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than expected IC50 values or low cytotoxicity observed.
| Potential Cause | Troubleshooting Steps |
| Low HINT1 expression in the cell line. | Verify the expression level of HINT1 in your cell line of interest using Western blot or qPCR. While HINT1 is broadly expressed, levels can vary between cell types.[4][5] Consider using a cell line with known high HINT1 expression as a positive control. |
| Suboptimal cell culture conditions. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at the optimal density for the duration of the assay. Over-confluent or stressed cells may exhibit altered drug sensitivity. |
| Incorrect drug concentration or preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the final concentrations and ensure proper mixing. |
| Assay-related issues. | Confirm that the chosen viability assay (e.g., MTT, CellTiter-Glo) is compatible with your cell line and experimental conditions. Ensure that the incubation time with the viability reagent is optimal. |
| Drug efflux. | While this compound is designed to bypass some resistance mechanisms, overexpression of certain efflux pumps could potentially reduce intracellular drug concentration. This is less likely to be a primary issue compared to its parent compound. |
Issue 2: High variability in experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell number distribution across wells. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug addition. | Add this compound to all wells in the same manner and at consistent time points. Use a multi-channel pipette for simultaneous addition where possible. |
| Cell line instability. | High-passage number cell lines can exhibit genetic drift and altered phenotypes. Use low-passage cells and regularly perform cell line authentication. |
Issue 3: No induction of apoptosis markers (e.g., cleaved PARP) after treatment.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal treatment duration or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a downstream event that may require longer incubation times or higher concentrations than those needed to observe initial cytotoxic effects. |
| Cell line resistance to apoptosis. | Some cancer cell lines have defects in apoptotic pathways (e.g., mutated p53, high expression of anti-apoptotic proteins like Bcl-2). Confirm the apoptotic competency of your cell line using a known apoptosis inducer (e.g., staurosporine). |
| Antibody or Western blot issues. | Ensure the primary antibody for cleaved PARP is validated and used at the recommended dilution. Include a positive control for apoptosis induction to verify the antibody and protocol are working correctly. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad anti-cancer activity.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Tera-1 | Teratocarcinoma | Data not available in search results |
| 786-O | Renal Cancer | 13 |
| A498 | Renal Cancer | Data not available in search results |
| Caki-1 | Renal Cancer | Data not available in search results |
| AGS | Gastric Cancer | Data not available in search results |
| NCI-SNU-1 | Gastric Cancer | Data not available in search results |
| A2780 | Ovarian Cancer | Data not available in search results |
| OVCAR-3 | Ovarian Cancer | Data not available in search results |
| A375 | Melanoma | Data not available in search results |
| SK-MEL-28 | Melanoma | Data not available in search results |
Note: This table is populated with available data from the search results. A more comprehensive list would require consulting the primary literature.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol describes a standard method for determining the IC50 of this compound using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in complete growth medium.
-
Add 100 µL of the 2x drug solutions to the respective wells to achieve the final desired concentrations. Include vehicle-only wells as a control.
-
Incubate for 72 hours (or a pre-determined optimal time) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals; or add CellTiter-Glo reagent and measure luminescence).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Western Blot for Cleaved PARP
This protocol details the detection of the 89 kDa cleaved fragment of PARP, a hallmark of apoptosis.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for cleaved PARP (e.g., Asp214) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system. The cleaved PARP will appear as an 89 kDa band.
-
Protocol 3: Intracellular 3'-dATP Quantification by LC-MS/MS
This protocol provides a general workflow for measuring the intracellular concentration of the active metabolite of this compound.
-
Cell Treatment and Metabolite Extraction:
-
Plate cells and treat with this compound.
-
At the desired time point, rapidly wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol).[6][7]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC for polar molecules).
-
Detect and quantify 3'-dATP using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with optimized transitions for 3'-dATP.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a 3'-dATP standard.
-
Quantify the intracellular concentration of 3'-dATP in the samples by comparing their peak areas to the standard curve.
-
Normalize the concentration to the cell number or total protein content of the original sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. nucana.com [nucana.com]
- 2. Nucleocytoplasmic transport of RNA. The effect of 3'-deoxyadenosine triphosphate on RNA release from isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hint1 Overexpression Inhibits the Cell Cycle and Induces Cell Apoptosis in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncogenic and immunological roles of histidine triad nucleotide-binding protein 1 in human cancers and their experimental validation in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
NUC-7738 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of NUC-7738. Below you will find frequently asked questions and a troubleshooting guide to ensure the integrity and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
2. What are the recommended solvents for reconstituting this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1] For creating stock solutions, DMSO is commonly used.
3. What is the recommended concentration for a stock solution?
A stock solution of up to 100 mg/mL (175.90 mM) can be prepared in DMSO.[2] It is recommended to use newly opened DMSO, as hygroscopic DMSO can negatively affect the solubility of the compound.[2] The use of ultrasound may be necessary to fully dissolve the compound.[2]
4. How should I store the reconstituted stock solution?
Stock solutions of this compound in a solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[2]
5. How stable is this compound in biological matrices?
This compound exhibits good stability in human hepatocytes with a half-life of 48.1 minutes at a concentration of 1 μM.[2] It also shows increased stability in human plasma compared to its parent nucleoside, with no change in plasma concentration observed for up to 4 hours.[2]
6. Is it necessary to prepare working solutions fresh daily?
Yes, for in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day to ensure reliable experimental results.[2]
Storage and Stability Data Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocol: Reconstitution of this compound for In Vivo Studies
This protocol provides a method for preparing a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare the Stock Solution:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
-
Prepare the Working Solution (1 mL):
-
In a sterile microcentrifuge tube, add 100 μL of the 25.0 mg/mL this compound DMSO stock solution to 400 μL of PEG300.
-
Mix the solution thoroughly by vortexing until it is homogeneous.
-
Add 50 μL of Tween-80 to the mixture and mix again until evenly distributed.
-
Add 450 μL of Saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before use.
-
Note: This protocol is a guideline. The concentrations and volumes may need to be adjusted based on specific experimental requirements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during working solution preparation. | The compound may have limited solubility in the final solvent mixture. | Gently warm the solution and/or use sonication to aid in the dissolution of the compound.[2] |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. | Use a fresh, unopened bottle of DMSO, as it is hygroscopic.[2] Utilizing an ultrasonic bath can also facilitate dissolution.[2] |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | Always prepare the working solution for in vivo experiments fresh on the day of use.[2] Ensure stock solutions are stored at the correct temperature and are within their recommended shelf life. |
This compound Storage and Handling Workflow
Caption: Workflow for proper storage and handling of this compound.
References
Navigating Batch-to-Batch Variability of NUC-7738: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing potential batch-to-batch variability of NUC-7738. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a nucleoside analogue with known anti-cancer properties.[1][2] As a ProTide, this compound is designed to overcome the limitations of its parent compound, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake.[1][2][3][4] Intracellularly, the ProTide moiety is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[3][5] This is subsequently phosphorylated to the active triphosphate form, 3'-dATP, which can inhibit RNA synthesis and induce apoptosis in cancer cells.[1]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can arise from several factors, primarily related to its chemical synthesis and handling:
-
Diastereomeric Ratio: this compound possesses a chiral phosphorus center, leading to the formation of two diastereomers (Sp and Rp). The synthesis of this compound produces a mixture of these diastereomers, and attempts to separate them have been reported as ineffective.[1] Different diastereomers of ProTides can exhibit varying biological activities and metabolic stabilities.[6] Therefore, slight variations in the diastereomeric ratio between batches could lead to differences in observed potency.
-
Purity and Impurities: Although synthesized with high purity (>99% for clinical-grade material), trace impurities from the synthesis process could potentially interfere with biological assays.[3]
-
Compound Stability and Handling: this compound, like many investigational drugs, has specific storage and handling requirements. Improper storage, repeated freeze-thaw cycles, or prolonged exposure to suboptimal conditions can lead to degradation of the compound.
Q3: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
Inconsistent IC50 values are a common issue in in vitro pharmacology and can be attributed to several factors beyond batch-to-batch variability of the compound itself:[7][8]
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been in continuous culture for an excessive number of passages, which can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers plated per well will lead to significant variability in the final readout.
-
Cell Health and Confluency: Using cells that are not in the exponential growth phase or are overly confluent can affect their response to cytotoxic agents.
-
-
Assay-Specific Factors:
-
Choice of Viability Assay: Different assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.[9]
-
Incubation Time: The duration of drug exposure will influence the observed IC50.
-
-
Compound Handling and Dilution:
-
Solubility Issues: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing serial dilutions. Precipitation of the compound at higher concentrations can lead to inaccurate dosing.
-
Pipetting Accuracy: Inaccurate serial dilutions are a major source of error.
-
Q4: How should this compound be stored and handled to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of this compound. Based on supplier recommendations and general best practices, the following guidelines should be followed:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5] | To prevent chemical degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles. | Repeated changes in temperature can degrade the compound. |
| Working Solutions | Prepare fresh working solutions from the stock solution for each experiment.[5] | To ensure accurate concentrations and avoid degradation in culture media. |
| Light Exposure | Protect from prolonged exposure to light. | As a precautionary measure, as some compounds are light-sensitive. |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when working with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Variability in cell seeding density.2. Inaccurate serial dilutions.3. Cells are at a high passage number.4. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension and use a consistent plating technique.2. Use calibrated pipettes and prepare fresh dilutions for each experiment.3. Use cells within a defined passage number range.4. Standardize the drug incubation period across all experiments. |
| Higher than expected IC50 values (lower potency) | 1. Degradation of this compound due to improper storage.2. Precipitation of the compound at high concentrations.3. Cell line may have inherent resistance mechanisms. | 1. Verify storage conditions and obtain a fresh aliquot or batch of the compound.2. Visually inspect for precipitation in stock and working solutions. Consider adjusting the solvent concentration.3. Confirm the identity of the cell line and review the literature for known resistance to nucleoside analogues. |
| No cytotoxic effect observed | 1. Complete degradation of this compound.2. Incorrect compound used.3. Cell line is completely resistant.4. Error in assay procedure. | 1. Obtain a new vial of this compound.2. Confirm the identity of the compound.3. Test a positive control cytotoxic agent to ensure the assay is working.4. Review the experimental protocol step-by-step. |
| High variability between replicate wells | 1. Uneven cell distribution in the plate.2. "Edge effects" in the microplate.3. Pipetting errors when adding the compound or assay reagents. | 1. Mix the cell suspension thoroughly before and during plating.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Ensure consistent and accurate pipetting into all wells. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for Determining IC50 of this compound
This protocol provides a standardized method for assessing the cytotoxic activity of this compound.
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line to ensure they are still in exponential growth at the end of the assay).
-
Seed the cells in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.
-
Remove the media from the cells and replace it with media containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a 72-hour cell viability assay.
References
- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
NUC-7738 Dose-Escalation Study: Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with NUC-7738, focusing on the design and considerations of its dose-escalation study.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ProTide, which is a phosphoramidate transformation of 3'-deoxyadenosine (3'-dA), also known as cordycepin.[1] This modification is designed to overcome the limitations of 3'-dA, such as its rapid breakdown by adenosine deaminase (ADA) and its reliance on cellular transporters and kinases for activation.[1][2] this compound is designed to enter cancer cells independently of nucleoside transporters and does not require the initial phosphorylation step by adenosine kinase.[1] Once inside the cell, the ProTide moiety is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-dATP.[2][3] This active metabolite inhibits DNA and RNA synthesis, leading to cytotoxic effects.[1]
Q2: What was the design of the first-in-human dose-escalation study for this compound?
A2: The first-in-human study of this compound is a Phase I/II trial designated NuTide:701 (NCT03829254).[3][4] The Phase I portion is a dose-escalation study in patients with advanced solid tumors or lymphoma who have exhausted standard treatment options.[1] The primary objective of this phase is to determine the recommended Phase II dose (RP2D) and schedule of this compound.[1] The study evaluates both weekly and fortnightly intravenous infusion schedules.[4]
Q3: What were the key inclusion criteria for the this compound dose-escalation study?
A3: Patients enrolled in the Phase I dose-escalation study had histologically confirmed advanced solid tumors, for which standard therapies were no longer effective.[1][4] Key inclusion criteria typically included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, a life expectancy of at least 12 weeks, and adequate organ function (bone marrow, liver, and renal).[4]
Q4: Have any dose-limiting toxicities (DLTs) been reported for this compound?
A4: As of a data cut-off of September 25, 2020, for the first 15 patients treated with escalating doses from 14 to 600 mg/m², no dose-limiting toxicities had been reported. The treatment was reported to be well-tolerated, with no Grade 3 or 4 treatment-related adverse events.[1]
Q5: What is the current development status of this compound?
A5: this compound is currently in the Phase 2 part of the NuTide:701 study. This phase is further evaluating this compound as a monotherapy in patients with advanced solid tumors and in combination with pembrolizumab in patients with melanoma.[5]
Troubleshooting Guides
Issue: Difficulty in achieving desired intracellular concentrations of the active metabolite 3'-dATP in in-vitro experiments.
-
Possible Cause: Low expression or activity of the HINT1 enzyme in the selected cell line, which is required to convert this compound to its active form.
-
Troubleshooting Step:
-
Assess HINT1 expression levels in your cell line of interest via Western blot or qPCR.
-
Consider using a cell line with known high HINT1 expression as a positive control.
-
If HINT1 levels are low, this cell line may not be a suitable model for studying the efficacy of this compound.
-
Issue: High variability in cell viability assay (IC50) results.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or issues with the assay reagent.
-
Troubleshooting Step:
-
Ensure a single-cell suspension with uniform cell density is used for plating.
-
Carefully prepare serial dilutions of this compound and use a calibrated pipette.
-
Include appropriate controls (vehicle-only, untreated cells) and ensure the viability assay is performed within the linear range of detection.
-
Data Presentation
Table 1: this compound Phase I Dose-Escalation Study (NuTide:701) Summary
| Parameter | Data | Reference |
| Study Identifier | NuTide:701 (NCT03829254) | [3][4] |
| Phase | I/II | [4] |
| Patient Population | Advanced solid tumors or lymphoma | [1] |
| Dose Range Explored | 14 - 600 mg/m² | [1] |
| Administration | Intravenous (IV) infusion | [4] |
| Dosing Schedule | Weekly | [1] |
| Number of Patients (as of 25 Sept 2020) | 15 | [1] |
| Dose-Limiting Toxicities (DLTs) | None reported | [1] |
| Grade 3/4 Treatment-Related AEs | None reported | [1] |
| Efficacy Signals | Encouraging signals of anti-cancer activity observed | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Adherent Cancer Cell Lines
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the cells and add the this compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the log of the this compound concentration against the percentage of viability and use a non-linear regression model to determine the IC50 value.[3]
Protocol 2: Western Blot Analysis of PARP Cleavage
This protocol describes the detection of PARP cleavage, a marker of apoptosis, in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include an untreated control.
-
Lysate Preparation: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against PARP or cleaved PARP.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved PARP fragment (89 kDa) and a decrease in the full-length PARP (116 kDa) indicates apoptosis.[6]
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Phase I dose-escalation workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NuCana to Present Data on this compound’s Synergy with PD-1 Inhibitors at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Cytotoxicity in Non-Cancerous Cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to minimize the cytotoxic effects of novel therapeutic agents on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the cytotoxicity of a new compound?
A1: The initial assessment should involve a dose-response analysis on a panel of both cancerous and non-cancerous cell lines. This helps determine the compound's therapeutic index, which is a quantitative measure of its selectivity for cancer cells. Key steps include:
-
Cell Line Selection: Choose a diverse panel of cell lines, including those relevant to the target cancer type and representative non-cancerous cell lines from various tissues (e.g., fibroblasts, epithelial cells).
-
Dose-Response Curves: Expose the cell lines to a wide range of compound concentrations.
-
Viability Assays: Utilize assays such as MTT, MTS, or CellTiter-Glo® to measure cell viability and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Q2: My compound shows significant toxicity in non-cancerous cells. What are the common causes?
A2: Off-target effects are a primary cause of cytotoxicity in non-cancerous cells. This can occur due to several factors:
-
Lack of Specificity: The compound may interact with unintended molecular targets that are crucial for the survival of normal cells.
-
Metabolic Activation: The compound might be metabolized into a toxic byproduct in non-cancerous cells.
-
Cellular Stress Responses: The compound could induce general stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress, leading to apoptosis.
Q3: How can I improve the therapeutic index of my lead compound?
A3: Improving the therapeutic index involves enhancing the compound's selectivity for cancer cells. Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Modify the chemical structure of the compound to reduce its affinity for off-targets while maintaining or improving its affinity for the intended target.
-
Targeted Drug Delivery: Encapsulate the compound in a delivery system (e.g., nanoparticles, liposomes) that is targeted to cancer cells, for instance, by conjugating antibodies that recognize tumor-specific antigens.
-
Combination Therapy: Combine the compound with another agent that sensitizes cancer cells to its effects or protects non-cancerous cells.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates.
-
Solution:
-
Ensure a uniform single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for adding the compound.
-
Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation.
-
Issue 2: Discrepancy between in vitro and in vivo toxicity.
-
Possible Cause: Differences in drug metabolism, pharmacokinetics, and bioavailability between a cell culture environment and a whole organism.
-
Solution:
-
Perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's behavior in vivo.
-
Utilize 3D cell culture models (e.g., spheroids, organoids) which can better mimic the in vivo environment.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Table 1: IC50 Values of Compound X in Various Cell Lines
| Cell Line | Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 |
| MCF-7 | Breast Carcinoma | 2.8 |
| HCT116 | Colon Carcinoma | 5.2 |
| MRC-5 | Normal Lung Fibroblast | 25.6 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 48.1 |
Table 2: Comparison of Apoptosis Induction by Compound Y
| Cell Line | Treatment (10 µM Compound Y) | Caspase-3/7 Activity (Fold Change) |
| HeLa | Untreated | 1.0 |
| HeLa | Treated | 8.5 |
| HEK293 | Untreated | 1.0 |
| HEK293 | Treated | 1.8 |
Visualizations
Caption: A typical experimental workflow for assessing compound cytotoxicity.
Caption: A decision tree for troubleshooting high off-target cytotoxicity.
Caption: A simplified intrinsic apoptosis signaling pathway.
Validation & Comparative
A Comparative Guide to NUC-7738 and Cordycepin Efficacy in Cancer Cells
This guide provides a detailed comparison of NUC-7738 and its parent compound, cordycepin (3'-deoxyadenosine), focusing on their efficacy and mechanisms of action in cancer cells. Cordycepin, a naturally occurring nucleoside analogue derived from the fungus Cordyceps sinensis, has long been recognized for its anti-cancer properties.[1][2][3] However, its clinical development has been hindered by significant limitations, including rapid degradation in the bloodstream, poor cellular uptake, and reliance on intracellular activation enzymes.[1][4][5] this compound is a novel ProTide therapeutic developed to overcome these resistance mechanisms, demonstrating significantly enhanced potency and a promising clinical trajectory.[2][6][7]
Mechanism of Action: Overcoming Cordycepin's Limitations
The fundamental difference in efficacy between this compound and cordycepin lies in their distinct mechanisms of cellular uptake and activation.
Cordycepin (3'-deoxyadenosine): The anti-cancer activity of cordycepin is dependent on its intracellular conversion to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][8] This process, however, is inefficient and prone to multiple resistance mechanisms:
-
Rapid Degradation: Cordycepin is rapidly broken down in the bloodstream by the enzyme adenosine deaminase (ADA), severely limiting its bioavailability and the amount that reaches the tumor.[2][5][8]
-
Poor Cellular Uptake: It requires the human equilibrative nucleoside transporter 1 (hENT1) to enter cancer cells, and low expression of this transporter leads to resistance.[2][5][8]
-
Enzyme-Dependent Activation: Once inside the cell, it must be phosphorylated by the enzyme adenosine kinase (ADK) to its monophosphate form, which is the rate-limiting step in its activation to 3'-dATP.[1][2][8]
This compound (ProTide Technology): this compound is a phosphoramidate prodrug, or ProTide, of cordycepin. This technology cleverly bypasses the key resistance mechanisms that limit its parent compound.[1][2][6]
-
Bypasses Degradation and Transporters: The ProTide moiety protects this compound from ADA degradation and allows it to diffuse passively into cancer cells, independent of hENT1 transporters.[5][6]
-
Pre-activated Form: this compound delivers a pre-activated monophosphate form of cordycepin directly into the cell.[1]
-
Intracellular Cleavage: Inside the cell, the protective phosphoramidate cap is cleaved by the enzyme histidine triad nucleotide-binding protein 1 (HINT1) to release the active 3'-deoxyadenosine monophosphate (3'-dAMP).[1][4] This bypasses the need for the rate-limiting ADK step, leading to much higher intracellular concentrations of the ultimate active metabolite, 3'-dATP.[5]
The resulting high levels of 3'-dATP are responsible for the anti-cancer effects, which include disrupting RNA polyadenylation and inducing apoptosis, partly through effects on the NF-κB pathway.[1][9]
Quantitative Data: Potency Comparison
Studies have consistently shown that this compound possesses significantly greater cytotoxic activity against a wide range of cancer cells compared to cordycepin. In some cases, this compound has demonstrated up to 40 times greater potency than its parent compound.[2][3][7]
| Cell Line | Cancer Type | Cordycepin IC₅₀ (µM) | This compound IC₅₀ (µM) | Fold Increase in Potency | Reference |
| HAP1 | Leukemia-derived | 1.83 | 0.23 | 8.0x | [1] |
| AGS | Gastric | >10 | 0.44 | >22.7x | [1] |
| A498 | Renal | >10 | 0.25 | >40.0x | [1] |
| A375 | Melanoma | >10 | 0.28 | >35.7x | [1] |
| OVCAR-3 | Ovarian | 5.3 | 0.19 | 27.9x | [1] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is sourced from in vitro studies.[1]
Experimental Protocols
The following are summaries of standard methodologies used to evaluate and compare the efficacy of this compound and cordycepin.
1. Cell Viability and IC₅₀ Determination
-
Objective: To measure the concentration of each compound required to inhibit the growth of cancer cells by 50%.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or cordycepin.
-
After a set incubation period (e.g., 48-72 hours), a viability reagent (such as CellTiter-Glo® or MTT) is added.
-
The luminescence or absorbance is measured using a plate reader, which correlates with the number of viable cells.
-
IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression model. Each experiment is typically performed with multiple biological and technical replicates.[1]
-
2. Apoptosis Assay
-
Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment.
-
Methodology:
-
Cells are treated with this compound or cordycepin for a specified time (e.g., 24 hours).[10]
-
Both adherent and floating cells are collected and washed.
-
Cells are stained using a kit such as the Guava Nexin Reagent, which contains Annexin V (to detect early apoptotic cells) and a cell-impermeant dye like 7-AAD or Propidium Iodide (to detect late apoptotic and dead cells).[1][10]
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot for Apoptosis Markers
-
Objective: To detect the presence of specific proteins that are hallmarks of apoptosis.
-
Methodology:
-
Cells are treated with the compounds as in the apoptosis assay.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies against proteins of interest, such as cleaved PARP (a key apoptosis marker), and a loading control (e.g., GAPDH).[10]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
The resulting signal is captured on X-ray film or with a digital imager.
-
Downstream Signaling Pathways
The increased intracellular concentration of the active metabolite 3'-dATP, achieved more efficiently by this compound, drives the anti-cancer effect by modulating key signaling pathways. The primary mechanism involves the disruption of RNA polyadenylation, which has a profound impact on gene expression in cancer cells.[9] This leads to the induction of apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of caspases and cleavage of PARP.[10][11][12] Furthermore, studies indicate that these compounds suppress the pro-survival NF-κB signaling axis, further tipping the balance towards cell death.[1][8]
Clinical Outlook
The limitations of cordycepin have prevented its successful development as an approved chemotherapy drug.[7] In contrast, this compound's ability to overcome these barriers has propelled it into clinical trials. This compound has been evaluated in a Phase I/II clinical trial (NuTide:701) for patients with advanced solid tumors, showing a favorable safety profile and encouraging signs of anti-cancer activity.[1][2][6] Recent data also suggests this compound may sensitize cancers to PD-1 inhibitor therapy, potentially offering new combination treatment options for patients with resistant tumors.[9]
Conclusion
This compound represents a significant advancement over its parent compound, cordycepin. By utilizing ProTide technology, this compound effectively bypasses the primary mechanisms of resistance that have historically limited the therapeutic potential of cordycepin. It avoids enzymatic degradation, enters cancer cells independently of transporters, and circumvents the rate-limiting intracellular activation step. This leads to substantially higher concentrations of the active metabolite, 3'-dATP, resulting in demonstrably superior potency in killing cancer cells across numerous preclinical models. The promising data from ongoing clinical trials further supports the potential of this compound as a novel and effective cancer treatment.[1][4]
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ox.ac.uk [ox.ac.uk]
- 3. Anti-cancer drug derived from fungus shows promise in clinical trials — Department of Oncology [oncology.ox.ac.uk]
- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newatlas.com [newatlas.com]
- 7. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]
- 10. researchgate.net [researchgate.net]
- 11. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects | Bentham Science [benthamscience.com]
NUC-7738: An In Vivo Mechanism of Action and Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo mechanism of action of NUC-7738, a novel ProTide derivative of cordycepin (3'-deoxyadenosine). It objectively compares its performance with alternative therapies, supported by available clinical data, and details the experimental methodologies employed in its evaluation.
Overcoming the Limitations of a Natural Anti-Cancer Agent
This compound is a next-generation nucleoside analog designed to bypass the inherent limitations of its parent compound, cordycepin. Cordycepin, a naturally occurring adenosine analog, has demonstrated potent anti-cancer activity in preclinical studies but has failed to translate into a successful clinical therapeutic. This is primarily due to its rapid degradation by the enzyme adenosine deaminase (ADA) and its reliance on cellular transporters and kinases for activation, which can lead to drug resistance.[1]
The ProTide technology chemically modifies cordycepin, protecting it from degradation and facilitating its entry into cancer cells. Once inside the cell, the ProTide moiety is cleaved, releasing the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), in significantly higher concentrations than achievable with cordycepin alone.
In Vivo Validation: The NuTide:701 Clinical Trial
Direct preclinical in vivo efficacy studies of this compound in standard rodent models are not feasible. The drug is rapidly degraded in the serum of rats and mice, making these models unsuitable for assessing its therapeutic potential.[1] Consequently, preclinical toxicology studies were conducted in beagle dogs, and the primary in vivo validation of this compound's mechanism of action and anti-tumor activity is being established through the multi-part Phase 1/2 NuTide:701 clinical trial.[1][2]
This ongoing trial is evaluating the safety, pharmacokinetics, and clinical activity of this compound as both a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced solid tumors and lymphoma.[2][3]
Signaling Pathway of this compound
The proposed mechanism of action of this compound centers on the intracellular delivery of 3'-dATP, which then exerts its anti-cancer effects through multiple pathways.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
Synergistic effects of NUC-7738 with other chemotherapies
A comprehensive analysis of the synergistic potential of NUC-7738 in combination with other cancer therapies, tailored for researchers, scientists, and drug development professionals.
This compound, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin), is emerging as a promising agent in oncology. Its unique mechanism of action, which overcomes key cancer resistance pathways, positions it as a candidate for combination therapies. This guide provides a detailed comparison of this compound's synergistic effects with other chemotherapeutic agents, supported by available clinical and preclinical data.
Overcoming Resistance: The this compound Advantage
This compound is designed to bypass the primary resistance mechanisms that have limited the therapeutic potential of its parent compound, cordycepin. As a ProTide, this compound facilitates efficient entry into cancer cells and subsequent intracellular conversion to its active triphosphate form, 3'-dATP. This active metabolite disrupts RNA polyadenylation, leading to widespread changes in gene expression and induction of apoptosis.[1] Furthermore, this compound has been shown to modulate critical signaling pathways, including the NF-κB and Wnt/β-catenin pathways, which are often dysregulated in cancer.[2][3]
Synergistic Effects with Pembrolizumab: Clinical Evidence
The most compelling evidence for this compound's synergistic activity comes from its combination with the PD-1 inhibitor, pembrolizumab. The ongoing Phase I/II NuTide:701 clinical trial is evaluating this combination in patients with advanced solid tumors, particularly in metastatic melanoma resistant to prior PD-1 inhibitor therapy.
Clinical Trial Data (NuTide:701)
| Indication | Combination Therapy | Key Outcomes | Citation |
| PD-1 Inhibitor-Resistant Metastatic Melanoma | This compound + Pembrolizumab | Disease Control Rate: 75% (9 out of 12 patients) | --INVALID-LINK-- |
| Progression-Free Survival (PFS): Median PFS of 5.4 months (compared to 2-3 months with standard of care) | --INVALID-LINK-- | ||
| Tumor Volume Reduction: A 55% reduction in tumor volume was observed in one patient who had progressed on prior ipilimumab plus nivolumab therapy. | --INVALID-LINK-- |
The promising results from the NuTide:701 study suggest that this compound can sensitize tumors to immune checkpoint inhibition, potentially by modulating the tumor microenvironment and enhancing anti-tumor immune responses.
Preclinical Evidence: Patient-Derived Organoid Studies
Preclinical investigations using patient-derived organoids (PDOs) from renal cell carcinoma (RCC) have further substantiated the synergistic potential of this compound with PD-1 inhibitors. These studies demonstrated that the combination of this compound and a PD-1 inhibitor resulted in enhanced tumor cell killing compared to either agent alone.
While specific quantitative data such as IC50 values and combination indices from these preclinical studies are not publicly available, the qualitative findings strongly support a synergistic interaction.
Experimental Protocols
Detailed experimental protocols for the this compound combination studies in patient-derived organoids are not yet publicly available. However, based on established methodologies for PDO-based drug screening, the general workflow likely involves the following steps.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other chemotherapies, particularly immune checkpoint inhibitors, are believed to be mediated through its multifaceted mechanism of action.
Modulation of the Tumor Microenvironment
This compound's ability to disrupt RNA polyadenylation leads to significant changes in the expression of genes involved in antigen presentation and T-cell activation. This modulation of the tumor microenvironment may enhance the efficacy of immune checkpoint inhibitors like pembrolizumab by increasing tumor cell recognition by the immune system.
Inhibition of NF-κB and Wnt/β-catenin Pathways
This compound has been shown to inhibit the NF-κB and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell survival, proliferation, and resistance to therapy.[2][3] By downregulating these pro-survival pathways, this compound may lower the threshold for apoptosis induction by other chemotherapeutic agents.
Conclusion
This compound demonstrates significant potential as a synergistic partner for other chemotherapies, most notably with the immune checkpoint inhibitor pembrolizumab. Clinical data from the NuTide:701 trial in melanoma provide strong evidence of its ability to overcome resistance and improve patient outcomes. The underlying mechanisms, including modulation of the tumor microenvironment and inhibition of key survival pathways, offer a solid rationale for its use in combination regimens. While detailed preclinical quantitative data and specific experimental protocols are not yet fully available in the public domain, the existing clinical and mechanistic evidence strongly supports the continued investigation of this compound in combination with a range of other anti-cancer agents. Further research is warranted to explore its synergistic potential across different tumor types and with other classes of chemotherapeutic drugs.
References
- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound regulates β-catenin signalling resulting in reduced proliferation and self-renewal of AML cells - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738: A Novel ProTide Approach to Combat Treatment-Refractory Cancers
A new investigational drug, NUC-7738, is showing promise in preclinical and early clinical studies for patients with advanced cancers that have stopped responding to standard therapies. Developed by NuCana, this agent utilizes a novel ProTide technology to overcome common cancer resistance mechanisms, offering a potential new avenue for treatment in heavily pre-treated patient populations.
This compound is a modified version of a naturally occurring anti-cancer compound called cordycepin (also known as 3'-deoxyadenosine). While cordycepin has demonstrated potent cancer-killing properties in laboratory settings, its effectiveness in patients has been limited due to its rapid breakdown in the bloodstream and inefficient uptake into tumor cells. NuCana's ProTide technology is designed to bypass these limitations by protecting the active molecule until it is inside cancer cells, where it is then converted into its active form.
This guide provides a comprehensive comparison of this compound with its parent compound and other relevant therapies, supported by available experimental data.
Preclinical Efficacy: Enhanced Potency Against Cancer Cells
In vitro studies have demonstrated that this compound is significantly more potent than its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines. This increased potency is attributed to the ProTide technology, which facilitates efficient entry into cancer cells and conversion to the active anti-cancer metabolite, 3'-dATP.
| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Fold Improvement |
| Tera-1 | Teratocarcinoma | 18.8 (mean) | 137.8 (mean) | >40-fold in some lines |
| 786-O | Renal Cell Carcinoma | 13 | Not specified | Not applicable |
| UM-RC-2 | Renal Cell Carcinoma | 4 | Not specified | Not applicable |
IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Clinical Development: The NuTide:701 Trial
This compound is currently being evaluated in a Phase 1/2 clinical trial, NuTide:701, in patients with advanced solid tumors who have exhausted other treatment options. The study is assessing this compound both as a single agent and in combination with the immune checkpoint inhibitor pembrolizumab.
Combination Therapy in PD-1 Inhibitor-Resistant Melanoma
Recent data from the NuTide:701 study has shown encouraging results for this compound in combination with pembrolizumab in patients with metastatic melanoma that is resistant to prior PD-1 inhibitor therapy.[1]
| Efficacy Endpoint | This compound + Pembrolizumab | Historical Control (Standard of Care) |
| Disease Control Rate | 75% (9/12 patients) | Varies, generally lower |
| Objective Response Rate | 16.7% (2/12 patients with Partial Response) | Low in this patient population |
| Progression-Free Survival | 7 of 12 patients with > 5 months | 2-3 months (median)[2] |
While specific quantitative data for the this compound monotherapy arm, such as objective response rate and median progression-free survival, have not been publicly detailed, reports have indicated "prolonged stable disease and tumour reductions."[3]
Mechanism of Action: A Multi-Faceted Attack on Cancer
This compound's anti-cancer activity stems from its active metabolite, 3'-dATP, which disrupts key cellular processes essential for cancer cell survival and proliferation.
One of the primary mechanisms is the disruption of RNA polyadenylation. The addition of a poly(A) tail is crucial for the stability and translation of messenger RNA (mRNA). By inhibiting this process, 3'-dATP leads to the degradation of mRNA, ultimately halting the production of proteins essential for cancer cell function.
Furthermore, this compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By suppressing this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
Cell Viability Assays
The in vitro potency of this compound and comparator compounds is typically determined using cell viability assays such as the MTT or CellTiter-Glo® assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of light.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
A general protocol for these assays involves seeding cancer cells in multi-well plates, exposing them to a range of drug concentrations for a specified period (e.g., 72 hours), and then adding the respective assay reagent to measure cell viability. The results are used to calculate the IC50 value.
NuTide:701 Clinical Trial Protocol
The NuTide:701 study is a Phase 1/2, open-label, dose-escalation, and expansion study.[4]
-
Phase 1 (Dose Escalation): This phase aimed to determine the maximum tolerated dose and recommended Phase 2 dose of this compound administered as a monotherapy. Patients with advanced solid tumors received this compound via intravenous infusion on a weekly or fortnightly schedule.[4]
-
Phase 2 (Expansion): This phase is evaluating the safety and efficacy of this compound at the recommended dose, both as a monotherapy and in combination with pembrolizumab, in specific patient cohorts, including those with PD-1 inhibitor-resistant melanoma.[4]
Key inclusion criteria for the study include patients with histologically confirmed advanced solid tumors for whom standard therapy is no longer effective.[4] Efficacy is assessed using standard radiological imaging criteria (RECIST v1.1).
Conclusion
This compound represents a promising new approach for the treatment of refractory cancers. By overcoming the inherent limitations of its parent compound, cordycepin, this compound has demonstrated enhanced preclinical potency and encouraging early signs of clinical activity, particularly in combination with immunotherapy. Its multi-faceted mechanism of action, targeting both fundamental cellular processes and key cancer signaling pathways, provides a strong rationale for its continued development. The ongoing NuTide:701 trial will be crucial in further defining the safety and efficacy profile of this compound and its potential role in the oncology treatment landscape. Further data, especially on the monotherapy efficacy and long-term outcomes, are eagerly awaited by the scientific and medical communities.
References
- 1. nucana.com [nucana.com]
- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 3. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
NUC-7738 Clinical Trial Outcomes: A Comparative Meta-analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial outcomes for NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). It offers an objective comparison with alternative treatments for advanced malignancies, supported by available experimental data.
Executive Summary
This compound is an investigational anticancer agent designed to overcome the limitations of its parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1][2] By utilizing ProTide technology, this compound bypasses key resistance mechanisms, leading to enhanced delivery of the active anti-cancer metabolite, 3'-dATP, directly into tumor cells.[2][3] Clinical trials have investigated this compound as both a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab. This guide summarizes the findings from the NuTide:701 clinical trial and compares them with the current standard of care for patients with advanced solid tumors, particularly those with metastatic melanoma resistant to PD-1 inhibitors.
Mechanism of Action
This compound is a phosphoramidate prodrug of 3'-deoxyadenosine. This modification protects the molecule from premature degradation in the bloodstream and facilitates its entry into cancer cells.[4] Once inside the cell, the phosphoramidate moiety is cleaved by the enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the activated monophosphate form of 3'-deoxyadenosine.[5] This active metabolite, 3'-dATP, exerts its anticancer effects primarily by disrupting RNA polyadenylation, which can lead to metabolic stress, inhibition of cell division, and apoptosis.[6] Furthermore, preclinical and clinical data suggest that this compound can modulate the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[2][7]
Clinical Trial Data: this compound
The primary clinical investigation of this compound is the Phase 1/2 NuTide:701 study (NCT03829254), which evaluates the drug as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1][8]
Phase 1 Monotherapy Trial (NuTide:701)
The Phase 1 portion of the NuTide:701 study was a dose-escalation trial designed to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound monotherapy in patients with advanced solid tumors who had exhausted standard treatment options.[1][8] Patients received this compound via intravenous infusion on either a weekly or fortnightly schedule.[1]
While specific quantitative data from the dose-escalation cohorts, including the MTD, have not been detailed in publicly available sources, the trial has established a favorable safety profile for this compound as a monotherapy.[6][7] Encouraging signs of anti-tumor activity, including prolonged stable disease and tumor reductions, were observed.[6][7]
Phase 2 Combination Trial with Pembrolizumab in Melanoma (NuTide:701)
The Phase 2 part of the NuTide:701 study is evaluating this compound in combination with pembrolizumab in patients with metastatic cutaneous melanoma who have progressed on prior PD-1 inhibitor therapy.[1][4]
Table 1: Efficacy of this compound in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma
| Endpoint | Result | Citation |
| Number of Patients | 12 | [9] |
| Disease Control Rate (DCR) | 75% (9 of 12 patients) | [4][9] |
| Partial Response (PR) | 2 patients | [4][9] |
| Notable Tumor Reduction | 55% reduction in one patient refractory to ipilimumab + nivolumab | [4][9] |
| Median Progression-Free Survival (mPFS) | > 5 months (in 7 of 12 patients) | [9][10] |
Table 2: Safety Profile of this compound in Combination with Pembrolizumab
| Adverse Event (Grade ≥3) | Incidence | Citation |
| Transaminitis (Grade 4, reversible) | 1 patient | [6] |
| Abdominal pain (Grade 3) | 2 patients | [6] |
| Diarrhea (Grade 3) | 2 patients | [6] |
| Fatigue (Grade 3) | 2 patients | [6] |
Comparison with Alternative Treatments
The primary indication for the this compound combination therapy is for patients with metastatic melanoma who have developed resistance to PD-1 inhibitors. The standard of care in this setting includes ipilimumab-based regimens or, for patients with a BRAF V600 mutation, BRAF/MEK inhibitors.
Table 3: Comparison of Efficacy in PD-1 Inhibitor-Resistant Melanoma
| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation |
| This compound + Pembrolizumab | Not yet reported (2 PRs in 12 patients) | > 5 months | Not yet reported | [9][10] |
| Ipilimumab Monotherapy | 13% | 2.6 months | 8.8 months | [11] |
| Ipilimumab + Nivolumab/Pembrolizumab | 29% - 31% | 3.0 - 5.0 months | 20.4 - 24.7 months | [11][12] |
| BRAF/MEK Inhibitors (in BRAF-mutated patients post-immunotherapy) | 32% (in a Phase II study) | ~2.5 months (in a real-world cohort) | Not consistently reported in this specific setting | [2][13] |
Table 4: Comparison of Safety Profiles (Grade ≥3 Adverse Events)
| Treatment | Key Adverse Events (Grade ≥3) | Incidence | Citation |
| This compound + Pembrolizumab | Transaminitis, abdominal pain, diarrhea, fatigue | Reported in a small cohort | [6] |
| Ipilimumab Monotherapy | Immune-related adverse events (e.g., colitis, hepatitis) | 33% | [11] |
| Ipilimumab + Nivolumab/Pembrolizumab | Immune-related adverse events | 27% - 31% | [11][12] |
| BRAF/MEK Inhibitors | Pyrexia, rash, diarrhea, fatigue | Varies by specific combination | [2] |
Experimental Protocols
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound and its parent compound, 3'-deoxyadenosine, was determined against various cancer cell lines. A common method for this is the MTT assay.[14]
General Protocol for MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).[15]
-
Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14]
-
Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]
-
The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).[14]
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[14]
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Methodology (NuTide:701)
The NuTide:701 trial is a Phase 1/2, open-label, dose-escalation, and expansion study.[1]
Phase 1 (Monotherapy):
-
Objective: To determine the MTD and recommended Phase 2 dose (RP2D) of this compound.[1]
-
Design: Patients with advanced solid tumors received escalating doses of this compound intravenously on a weekly or bi-weekly schedule.[1]
-
Assessments: Safety (adverse events), pharmacokinetics (PK), and preliminary anti-tumor activity were evaluated.[5]
Phase 2 (Combination Therapy):
-
Objective: To evaluate the efficacy and safety of this compound in combination with pembrolizumab.[1]
-
Population: Patients with metastatic cutaneous melanoma who have progressed on prior PD-1 inhibitor therapy.[1]
-
Treatment Regimen: this compound administered intravenously weekly, with pembrolizumab administered every three weeks.[4]
-
Assessments: Primary endpoint is likely objective response rate (ORR). Secondary endpoints include duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[1] Tumor biopsies are taken to assess pharmacodynamic markers.[7]
Conclusion
This compound, a novel ProTide of cordycepin, has demonstrated a manageable safety profile and encouraging signs of anti-tumor activity, both as a monotherapy and in combination with pembrolizumab. In the challenging setting of PD-1 inhibitor-resistant melanoma, the combination of this compound and pembrolizumab has shown promising efficacy, with a high disease control rate and a median progression-free survival that appears favorable when compared to historical data for standard-of-care options. Further investigation in larger patient cohorts is warranted to confirm these preliminary findings and to fully elucidate the role of this compound in the treatment of advanced cancers. The ability of this compound to modulate the tumor microenvironment and potentially re-sensitize tumors to immunotherapy is a particularly promising area for future research.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NCNA Stock News [stocktitan.net]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tipranks.com [tipranks.com]
- 8. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [ctv.veeva.com]
- 9. nucana.com [nucana.com]
- 10. NuCana Presents Encouraging Data on this compound in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 11. Ipilimumab alone or ipilimumab plus anti-PD-1 therapy in patients with metastatic melanoma resistant to anti-PD-(L)1 monotherapy: a multicentre, retrospective, cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Combined Therapy with Anti-PD1 and BRAF and/or MEK Inhibitor for Advanced Melanoma: A Multicenter Cohort Study [mdpi.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of NUC-7738
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview
The proper disposal of NUC-7738, a novel ProTide nucleoside analogue, is critical for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) outlining the disposal procedures for this compound is not publicly available, its classification as a cytotoxic anticancer agent necessitates handling and disposal as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste is mandatory.
Immediate Safety and Handling Precautions
Before disposal, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Gloves: Chemically resistant gloves are required.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
**Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated as hazardous waste.
-
-
Containerization:
-
Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.
-
Label containers with "Hazardous Waste," "Cytotoxic," and the specific chemical name "this compound."
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Spill Management:
-
In the event of a spill, isolate the area.
-
Use an appropriate absorbent material to contain the spill.
-
Collect all contaminated materials and place them in a sealed hazardous waste container.
-
Decontaminate the spill area following institutional protocols.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes its known cytotoxic and stability properties, underscoring the need for cautious handling and disposal.
| Property | Value | Cell Lines/Conditions |
| Anticancer Activity (IC50) | <30 µM | Various hematological cancer cell lines (CCRF-CEM, HL-60, K562, etc.)[4] |
| Stability in Human Hepatocytes (t1/2) | 48.1 min (at 1 µM) | Human Hepatocytes[4] |
| Stability in Human Plasma | No change in concentration up to 4 hours | Human Plasma[4] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | In appropriate solvent[4] |
Experimental Context and Workflow
This compound is a ProTide of 3'-deoxyadenosine (3'-dA) designed to overcome resistance mechanisms that limit the efficacy of its parent nucleoside.[5][6] The following diagrams illustrate its mechanism of action and a general experimental workflow for its evaluation.
Caption: Intracellular activation pathway of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Detailed Experimental Protocol Example: Cell Viability Assay
To determine the cytotoxic effects of this compound, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. vumc.org [vumc.org]
- 2. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 3. acs.org [acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
Essential Safety and Handling Guide for the Investigational Agent NUC-7738
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the investigational anticancer agent NUC-7738. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary information for safe and effective laboratory use.
Immediate Safety and Handling Precautions
This compound is a phosphoramidate prodrug of 3'-deoxyadenosine (cordycepin) and should be handled with care as a potentially cytotoxic compound.[1] While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines for handling cytotoxic agents should be strictly followed to minimize exposure risk.
Personal Protective Equipment (PPE):
A comprehensive assessment of potential exposure should be conducted for all procedures involving this compound. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of in a designated cytotoxic waste container immediately after handling. |
| Body Protection | Disposable Gown | Solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be tucked into the inner glove. |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes or airborne particles. |
Engineering Controls:
-
All handling of this compound, including preparation of solutions, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Use closed-system drug-transfer devices (CSTDs) for all solution transfers to minimize the risk of spills and aerosol generation.
Spill Management:
In the event of a spill, immediately evacuate and restrict access to the affected area. Trained personnel wearing appropriate PPE should clean the spill using a chemotherapy spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.
Operational Plan: Storage and Solution Preparation
Proper storage and preparation are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage:
-
Stock Solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Powdered Form: Refer to the manufacturer's instructions for optimal storage conditions, generally in a cool, dry, and dark place.
Solution Preparation Workflow:
The following diagram outlines the standard workflow for preparing this compound solutions for in vitro experiments.
Workflow for this compound solution preparation and use.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Needles, syringes, vials, gloves, gowns, and any other contaminated disposable materials should be placed in clearly labeled, puncture-resistant cytotoxic waste containers.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in designated, leak-proof cytotoxic liquid waste containers.
-
Disposal Method: All cytotoxic waste must be incinerated at a licensed facility. Do not autoclave cytotoxic waste, as this can lead to aerosolization of the hazardous compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability (IC50) Assay:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software.
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
This compound has demonstrated greater potency compared to its parent compound, 3'-deoxyadenosine (3'-dA).[3] The mean IC50 of this compound across a panel of cancer cell lines was 18.8 µmol/L, while the mean for 3'-dA was 137.8 µmol/L.[3]
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | 3'-dA IC50 (µmol/L) |
| AGS | Gastric | 13.9 | 102.5 |
| HAP1 | - | 18.8 | 137.8 |
| Tera-1 | Teratocarcinoma | Value not specified, but >40-fold more sensitive to this compound than 3'-dA | Value not specified |
| 786-O | Renal | 13 | Value not specified |
| Additional cell lines | Various | Refer to Supplementary Table S1 in the cited publication | Refer to Supplementary Table S1 in the cited publication |
Data is sourced from "The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial".[3]
Apoptosis Detection by Western Blot for Cleaved PARP-1:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 and 2x IC50 for 24 hours.[3]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against cleaved PARP-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
NF-κB Nuclear Translocation Analysis:
-
Cell Treatment and Fractionation: Treat cells with this compound as described above. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Western Blot: Perform Western blotting on both the nuclear and cytoplasmic fractions as described for apoptosis detection.
-
Immunoblotting: Probe the membranes with a primary antibody against the p65 subunit of NF-κB. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicates translocation.
Mechanism of Action Signaling Pathway
This compound is designed to overcome the resistance mechanisms that limit the efficacy of its parent compound, 3'-dA.[3] The following diagram illustrates its intracellular activation and downstream effects.
Mechanism of action of this compound.
This compound enters the cell and is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1) to its monophosphate form, 3'-dAMP.[3] This is then further phosphorylated by cellular kinases to the active triphosphate metabolite, 3'-dATP.[4] 3'-dATP exerts its cytotoxic effects by inhibiting RNA polyadenylation, which leads to the induction of apoptosis and attenuation of the NF-κB signaling pathway.[3]
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana Presents Promising Data on this compound at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
